Cilomilast exerts its effects by selectively inhibiting the PDE4 enzyme. This action increases and prolongs the activity of intracellular cyclic AMP (cAMP), a key secondary messenger that downregulates inflammatory responses and modulates cell function [1] [2].
The following diagram illustrates the core cAMP-PKA signaling pathway that this compound modulates through PDE4 inhibition.
This compound inhibits PDE4, preventing cAMP hydrolysis and promoting anti-inflammatory signaling.
Research on this compound spans from clinical trials in COPD to preclinical studies in fibrosis. Key experimental models and findings are summarized below.
| Study Focus | Model/Design | Key Findings |
|---|---|---|
| COPD Efficacy | 24-week, randomized, double-blind, placebo-controlled trial in COPD patients [3] | This compound maintained trough FEV1, improved health status, and reduced exacerbation risk in severe patients [3]. |
| Renal Antifibrotic | Unilateral ureteric obstruction (UUO) mouse model; NRK-49F renal fibroblasts stimulated with TGF-β1 [2] | This compound inhibited ECM deposition, reduced expression of fibrotic markers (α-SMA, Collagen I/III, FN), and suppressed TGF-β1-Smad2/3 signaling [2]. |
The methodology from a 2021 study investigating this compound in renal fibrosis illustrates a robust preclinical protocol [2]:
In Vivo Model:
In Vitro Model:
Despite initial promise, this compound's clinical development faced significant challenges.
The journey of this compound provided valuable lessons for PDE4 inhibitor development.
Cilomilast exerts effects by selectively inhibiting the PDE4 enzyme, which is primarily responsible for hydrolyzing and inactivating cyclic adenosine monophosphate (cAMP) [1] [2]. The table below summarizes its molecular and selectivity profile:
| Feature | Description |
|---|---|
| Primary Target | Phosphodiesterase-4 (PDE4) enzyme family [1] [2] |
| Core Mechanism | Selective inhibition of cAMP hydrolysis, leading to increased intracellular cAMP levels [1] [2] |
| Key Interaction | Binds to the conserved catalytic site of PDE4, preventing cAMP from accessing it [2] |
| Isoform Selectivity | Demonstrates approximately 10-fold greater selectivity for the PDE4D subtype compared to PDE4A, PDE4B, or PDE4C [1] |
Increased cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets like the cAMP response element-binding protein (CREB), influencing processes from gene expression to cell function [3] [4].
cAMP-mediated signaling pathway enhanced by this compound.
This compound's therapeutic potential has been evaluated in diverse disease models. Key experimental findings and protocols are summarized below:
| Disease Model | Key Findings | Experimental Methods & Protocols |
|---|
| COPD / Lung Inflammation [1] [5] | Suppressed pro-inflammatory cell activity; anti-inflammatory effects in animal models. Improved lung function in clinical trials, but development terminated due to narrow therapeutic index and side effects [6]. | In vivo Biodistribution: Intravenous injection of dye-loaded phosphatiosomes in LPS-induced ALI mice. Lung uptake quantified via organ imaging [5]. | | Alzheimer's / Memory Deficits [3] [4] | Reversed scopolamine-induced cognitive impairment; reduced neuronal damage, Aβ accumulation, and neuroinflammation (TNF-α, NF-κB). Restored cAMP/PKA/CREB/BDNF pathway [3] [4]. | Y-Maze Test: Assessed spatial working memory via percent spontaneous alternation. Mice pretreated with CILO/CGA 1 hr before scopolamine injection [4]. Biochemical Analysis: Brain tissue homogenates analyzed for cAMP, PKA, CREB, BDNF via ELISA. Histopathology for pyramidal cell count and Aβ plaques (Congo red staining) [4]. | | Memory Restoration (5-HT Depletion) [7] [8] | Restored odor preference memory in serotonin-depleted neonatal rats. Enhanced and prolonged learning-specific cAMP signal in the olfactory bulb [7] [8]. | Odor Preference Learning: P6 rat pups paired with odor (CS) and isoproterenol (US). Memory tested 24h later by measuring time near conditioned vs. novel odor [8]. cAMP Measurement: Microdialysis collected cAMP from olfactory bulb during training, quantified via radioimmunoassay [8]. |
Preclinical data strongly supports this compound's mechanistic rationale for treating neuroinflammatory and neurodegenerative conditions by modulating the cAMP pathway [3] [7] [4]. Research indicates potential for therapeutic repurposing, particularly for Alzheimer's disease and other conditions involving cognitive deficits [3] [4].
A significant research focus is improving drug delivery to overcome adverse effects. Using nanoparticle-based phosphatiosomes enhanced this compound's delivery to the lungs while reducing its distribution to the brain, thereby improving its therapeutic index in an acute lung injury model [5].
Combination therapy with natural compounds like chlorogenic acid shows synergistic effects, allowing for enhanced neuroprotective efficacy at lower doses and potentially mitigating dose-limiting side effects [3] [4].
The table below summarizes the fundamental pharmacokinetic parameters of this compound derived from clinical studies.
| Parameter | Value / Description | Notes / Conditions |
|---|---|---|
| Absolute Bioavailability | ~100% [1] | Oral administration; negligible first-pass hepatic metabolism [2] [3] [4] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours [5] | Delayed by ~2 hours when administered with food [5] [6] |
| Peak Plasma Concentration (Cmax) | ~0.99 µg/mL (COPD patients) [5] | Reduced by 38% with food; unaffected by antacids or dosing time [5] [1] |
| Elimination Half-Life (t½) | 6.5 - 8 hours [5] [3] [6] | Supports twice-daily (bid) dosing regimen [3] |
| Volume of Distribution (Vss) | 10 - 17 L [5] | Small volume, indicating extensive tissue binding [3] |
| Plasma Protein Binding | 99.4% [5] [3] | Primarily to albumin; concentration-independent at clinical doses [3] |
| Clearance (CL) | 1.5 - 2.0 L/h [5] | Low plasma clearance [3] |
| Route of Elimination | Predominantly metabolic, followed by renal excretion [5] | <1% of dose excreted unchanged in urine [5] |
This compound undergoes extensive hepatic metabolism, with the primary pathway involving cytochrome P450 2C8 (CYP2C8) to form the main metabolite, SB-217493 [5] [3]. This metabolite is significantly less potent, exhibiting <10% of the PDE4 inhibitory activity of the parent compound [5] [3]. Other metabolic reactions include 3-hydroxylation of the cyclopentane ring, decyclopentylation, and acyl glucuronidation [5].
This compound exhibits a low potential for clinically relevant pharmacokinetic drug interactions [3]. It does not inhibit major CYP enzymes (including CYP1A2, 2C9, 2C19, 2D6, and 3A4) [5]. Studies have shown no significant interactions with co-administered drugs commonly used in COPD patients, such as salbutamol, theophylline, digoxin, warfarin, and oral prednisolone [5] [3] [4].
However, a pharmacodynamic interaction was noted with erythromycin, where concurrent administration led to an increased incidence of gastrointestinal adverse events [3]. No dose adjustments are required for patients with COPD based on age or smoking status, though unbound this compound concentrations may increase in patients with moderate hepatic or severe renal impairment [5] [3].
The foundational pharmacokinetic data for this compound were established through a series of clinical trials. Key methodological details are summarized below.
| Study Focus | Protocol Design & Population | Key Measurements & Outcomes |
|---|
| Absolute Bioavailability [1] | - Design: Open-label, randomized.
This compound is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), the major cAMP-hydrolyzing enzyme in inflammatory and immune cells [2] [3] [4]. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates a wide range of cellular effects.
The diagram below illustrates the core signaling pathway affected by this compound.
This increased intracellular cAMP level leads to the suppression of key pro-inflammatory mediators and processes central to COPD pathogenesis, including the activation of neutrophils, macrophages, and CD8+ T-lymphocytes [3] [4] [7].
While this compound exhibited a promising pharmacokinetic and safety profile, its clinical development for COPD was ultimately terminated. Phase III trials demonstrated only modest and variable improvements in lung function (FEV1) and exacerbation rates, which were deemed insufficient for a novel therapy [5] [8]. The primary challenge was its narrow therapeutic index, with gastrointestinal adverse events (nausea, diarrhea, abdominal pain) being the most common dose-limiting factor [5] [8]. This profile highlights the significant hurdle of balancing efficacy and tolerability for systemically administered PDE4 inhibitors.
The table below summarizes the core quantitative data on this compound's volume of distribution and protein binding, derived from clinical pharmacology reviews [1] [2] [3].
| Parameter | Value | Additional Context |
|---|---|---|
| Volume of Distribution at Steady State (Vss) | ~17 L | Suggests distribution is largely limited to plasma and extracellular fluid [1] [2]. |
| Plasma Protein Binding | 99.4% | Binding is concentration-independent at clinically relevant doses [1] [2]. |
| Fraction Unbound in Plasma (fup) | 0.6% | - |
| Plasma Clearance | ~2 L/h | Almost entirely metabolic [1] [2]. |
| Terminal Elimination Half-Life | ~6.5 hours | Supports twice-daily dosing regimen [1] [2] [3]. |
The high protein binding and small volume of distribution have important clinical implications, particularly for patients with pre-existing conditions.
This compound is a selective phosphodiesterase-4 (PDE4) inhibitor. Its primary mechanism and the relationship between its protein binding and volume of distribution are outlined below.
This compound's high protein binding limits tissue distribution, resulting in a small volume of distribution. Inhibition of PDE4 increases cAMP, mediating anti-inflammatory effects.
The search results do not provide the specific experimental protocols used to determine these parameters for this compound. However, general methodologies for measuring these properties in drug development are well-established:
This compound is a second-generation, selective phosphodiesterase-4 (PDE4) inhibitor that has demonstrated potent anti-fibrotic and anti-inflammatory properties in preclinical models. Renal tubulointerstitial fibrosis represents a final common pathway in the progression of chronic kidney disease (CKD), characterized by excessive extracellular matrix (ECM) deposition, fibroblast activation, and tubular injury. The unilateral ureteral obstruction (UUO) model in mice serves as a well-established experimental system for studying renal fibrosis, reproducing key features of human CKD including inflammation, tubular damage, and ECM accumulation. Recent investigations have revealed that this compound confers significant protection against renal tubulointerstitial fibrosis in the UUO model, primarily through inhibition of the TGF-β1-Smad2/3 signaling pathway, highlighting its potential translational value for CKD treatment [1] [2].
The mechanistic basis for this compound's anti-fibrotic effects stems from its ability to selectively inhibit PDE4 isozymes, which hydrolyze and inactivate cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, this compound modulates downstream signaling cascades that ultimately suppress the production of pro-fibrotic mediators and inflammatory cytokines. This application note provides a comprehensive technical resource for researchers aiming to implement the UUO model to investigate this compound's mechanisms of action and therapeutic potential, encompassing detailed administration protocols, analytical methodologies, and data interpretation guidelines.
The UUO model induces rapid and reproducible renal fibrosis, making it ideal for investigating therapeutic interventions. Below is the standardized protocol for this compound administration in this model:
Table: this compound Preparation and Administration Parameters
| Parameter | Specification |
|---|---|
| Dosage | 30 mg·kg⁻¹·day⁻¹ |
| Route | Intraperitoneal injection |
| Treatment Duration | 9 days total (-2 to +7 days relative to UUO) |
| Formulation | Freshly prepared in vehicle solution |
| Dosing Volume | 5-10 mL/kg body weight |
| Storage | Protect from light, store at recommended conditions |
This dosing regimen was selected based on previous studies demonstrating efficacy in renal and pulmonary models with acceptable tolerability profiles [1]. The pre-treatment approach ensures adequate drug exposure before the initiation of fibrotic processes following ureteral obstruction.
Complementary in vitro studies using renal fibroblasts provide mechanistic insights into this compound's anti-fibrotic actions:
Table: In Vitro Treatment Conditions
| Condition | Pre-treatment | Stimulation | Purpose |
|---|---|---|---|
| Control | Vehicle | None | Baseline measurement |
| TGF-β1 Only | Vehicle | TGF-β1 (5 ng/mL) | Disease model induction |
| This compound + TGF-β1 | This compound (5 μM) | TGF-β1 (5 ng/mL) | Therapeutic assessment |
| SB-431542 + TGF-β1 | SB-431542 (1 μM) | TGF-β1 (5 ng/mL) | Pathway inhibition control |
Table: Summary of this compound Effects in Murine UUO Model
| Parameter | UUO + Vehicle | UUO + this compound | Change |
|---|---|---|---|
| ECM Deposition | Significant | Reduced | ~40-60% decrease |
| α-SMA Expression | Markedly increased | Suppressed | ~50-70% reduction |
| Inflammatory Cell Infiltration | Extensive | Diminished | ~40-50% decrease |
| Tubular Injury (KIM-1/NGAL) | Elevated | Reduced | ~50-65% reduction |
| Pro-fibrotic Gene Expression | Upregulated | Downregulated | ~40-70% decrease |
This compound treatment demonstrated significant protection against renal injury in the UUO model, as evidenced by reduced expression of tubular injury markers KIM-1 and NGAL. Histological analyses revealed substantially attenuated collagen deposition and extracellular matrix accumulation in this compound-treated UUO kidneys compared to vehicle controls. Immunohistochemical staining showed marked reductions in α-SMA-positive myofibroblasts and F4/80-positive macrophage infiltration, indicating suppression of key profibrotic and inflammatory processes [1].
In vitro findings corroborated these observations, with this compound pre-treatment effectively attenuating TGF-β1-induced activation of NRK-49F fibroblasts. This compound significantly reduced the expression of fibronectin, α-SMA, collagen I, and collagen III in TGF-β1-stimulated cells in a dose-dependent manner. These effects were comparable to those observed with the Smad2/3 inhibitor SB-431542, supporting the involvement of this pathway in this compound's mechanism of action [1].
The TGF-β1-Smad2/3 signaling pathway represents a central mechanism driving fibrotic processes in the kidney. This compound interferes with this pathway at multiple levels:
This compound Inhibition of TGF-β1-Smad2/3 Signaling Pathway
As illustrated in the diagram, this compound-mediated PDE4 inhibition elevates intracellular cAMP levels, which in turn suppresses Smad2/3 phosphorylation and nuclear translocation in response to TGF-β1 stimulation. This ultimately leads to reduced transcription of pro-fibrotic target genes, including those encoding various collagen isoforms, fibronectin, and α-smooth muscle actin. Western blot analyses confirmed that this compound treatment significantly decreases phosphorylated Smad2/3 levels in both UUO kidney tissue and TGF-β1-stimulated fibroblasts without affecting total Smad2/3 expression, indicating specific pathway inhibition [1] [2].
The experimental workflow and key signaling interactions can be visualized through the following comprehensive diagram:
Integrated Experimental Workflow and Mechanistic Insights
The protocols outlined herein provide a robust framework for investigating the therapeutic potential of this compound in renal fibrosis. The consistent findings across in vivo and in vitro systems strengthen the evidence for this compound as a promising anti-fibrotic agent. The dosing regimen of 30 mg·kg⁻¹·day⁻¹ via intraperitoneal administration has been empirically validated to effectively attenuate fibrotic processes in the murine UUO model without reported adverse effects.
From a translational perspective, this compound represents a repurposing opportunity for CKD treatment, as it has previously undergone Phase III clinical evaluation for chronic obstructive pulmonary disease, demonstrating an established safety profile in human subjects [3] [4]. The mechanistic insights gained from these experimental approaches may inform future clinical trial design and patient stratification strategies for renal applications. Furthermore, the combination of this compound with other anti-fibrotic agents may yield synergistic effects worthy of investigation using the protocols described in this application note.
This compound is a second-generation, selective phosphodiesterase-4 (PDE4) inhibitor that has demonstrated significant therapeutic potential across various disease models. As a PDE4 inhibitor, this compound acts by elevating intracellular cAMP levels through inhibition of cAMP hydrolysis, thereby modulating key signaling pathways involved in inflammation, fibrosis, and cellular protection [1]. The drug has shown promising results in experimental models of neurodegenerative disorders, renal fibrosis, and pulmonary conditions [2] [3] [4]. Unlike first-generation PDE4 inhibitors, this compound exhibits improved selectivity and a more favorable side effect profile, particularly reducing gastrointestinal adverse effects that have limited other compounds in this class [5].
The therapeutic effects of this compound are primarily mediated through the cAMP/PKA/CREB/BDNF signaling pathway. By increasing cAMP levels, this compound activates protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB), leading to enhanced expression of brain-derived neurotrophic factor (BDNF) and other neuroprotective factors [2] [6]. Additionally, this compound demonstrates potent anti-inflammatory properties through suppression of pro-inflammatory mediators such as TNF-α, NF-κB, and IL-1β [2] [4]. In fibrosis models, this compound has been shown to inhibit the TGF-β1-Smad2/3 signaling pathway, reducing extracellular matrix deposition and myofibroblast activation [3] [7]. These diverse mechanisms make this compound a compelling candidate for further therapeutic development across multiple disease domains.
Preparation of this compound solution: this compound should be dissolved in vehicle solution (commonly saline with or without DMSO based on experimental requirements) to achieve the desired concentration for intraperitoneal injection. The solution must be prepared fresh before administration or stored appropriately if made in batches [2] [3].
Storage conditions: While specific stability data for this compound solutions are not provided in the available literature, as a general practice for investigational compounds, prepared solutions should be stored at 4°C protected from light and used within a reasonable timeframe to maintain stability and potency.
Table 1: this compound Dosing Regimens from Preclinical Studies
| Disease Model | Dosage | Frequency | Treatment Duration | Reference |
|---|---|---|---|---|
| Alzheimer's Disease Model | 1 mg/kg | Once daily | 7 days | [2] |
| Renal Tubulointerstitial Fibrosis | 30 mg/kg/day | Once daily | 9 days total (2 days pre-treatment + 7 days post-surgery) | [3] |
| Pulmonary Arterial Hypertension | 3 mg/kg/day | Once daily | 15 days (days 21-35 post-MCT) | [4] |
Table 2: Preparation Guidelines for Different Dosing Regimens
| Target Dosage | Recommended Concentration | Injection Volume | Vehicle Considerations |
|---|---|---|---|
| 1 mg/kg | 0.1 mg/mL | 10 mL/kg | Saline or saline with minimal DMSO (<5%) |
| 3 mg/kg | 0.3 mg/mL | 10 mL/kg | Saline or saline with minimal DMSO (<5%) |
| 30 mg/kg | 3 mg/mL | 10 mL/kg | May require solubilizing agents; consider sonication |
Animal acclimatization: House mice under standard laboratory conditions (22 ± 2°C, 60% humidity, 12 h light/12 h dark cycle) with free access to food and water for at least 3-5 days prior to experimentation to minimize stress-related variables [4].
Solution preparation: Weigh the appropriate amount of this compound powder using an analytical balance. Add the calculated volume of vehicle solution to achieve the target concentration. If necessary, use brief sonication or gentle warming to facilitate complete dissolution. Visually inspect the solution for any particulate matter or undissolved drug before administration [3].
Dose calculation: Calculate the required injection volume based on the most recent body weight measurement of each animal using the standard formula: Injection Volume (mL) = Body Weight (g) × Desired Dose (mg/kg) / Concentration (mg/mL).
Restraint: Gently restrain the mouse using a method that provides control without causing stress or respiratory compromise. The non-dominant hand is typically used to secure the mouse, allowing the abdominal area to be accessible.
Site identification: Mentally divide the abdomen into four quadrants. The lower left quadrant is preferred for injection to avoid vital organs and major blood vessels. Avoid the midline area and upper right quadrant near the liver.
Needle insertion: Use a 25-27 gauge needle attached to a 1 mL syringe. Insert the needle at a 15-30 degree angle with the bevel facing upward. Advance the needle approximately 3-5 mm into the peritoneal cavity.
Aspiration: Before injection, gently pull back on the syringe plunger to check for blood or intestinal contents. If present, withdraw the needle and attempt injection at a different site.
Administration: Slowly depress the plunger to deliver the solution over 2-3 seconds. Rapid injection may cause discomfort or backflow of the solution.
Needle withdrawal: Withdraw the needle smoothly and apply gentle pressure if needed. Observe the mouse for any immediate adverse reactions.
Post-injection observation: Monitor mice for 15-30 minutes following the first administration to detect any acute adverse reactions. Document any behavioral changes, signs of distress, or localized reactions at the injection site.
Body weight tracking: Weigh animals daily or every other day throughout the study period to monitor systemic tolerability and adjust doses if necessary.
Behavioral assessment: Depending on the study objectives, conduct appropriate behavioral tests (e.g., Y-maze, pole climbing test) at designated timepoints to evaluate therapeutic efficacy [2].
Proper experimental design for this compound studies should include multiple control groups to ensure accurate interpretation of results. The following groups are recommended:
Normal control: Animals receiving no disease induction and no treatment, to establish baseline parameters.
Vehicle control: Animals subjected to disease induction followed by administration of the vehicle solution alone, to control for any effects of the formulation components and injection procedure.
Positive control: Where appropriate, inclusion of a group treated with a known active comparator to validate the experimental model.
In the neuroprotection study investigating this compound against scopolamine-induced cognitive impairment, researchers implemented a comprehensive study design with five experimental groups: normal control, scopolamine control, chlorogenic acid + scopolamine, this compound + scopolamine, and combination treatment + scopolamine [2]. This approach allowed for systematic evaluation of both individual and synergistic therapeutic effects.
The timing of this compound administration relative to disease induction is a critical factor in experimental design. Two main approaches have been employed in preclinical studies:
Preventive protocol: Administration begins before or simultaneously with disease induction. In the renal fibrosis study, this compound was administered for 2 days prior to surgery and continued for 7 days post-surgery, demonstrating protective effects against subsequent injury [3].
Therapeutic protocol: Treatment initiation after disease establishment. In the pulmonary arterial hypertension model, this compound administration was started on day 21 post-MCT injection, assessing reversal of established pathology [4].
The selection of appropriate timing depends on the research question—whether investigating preventive potential or therapeutic reversal of established disease.
The therapeutic effects of this compound are mediated through multiple interconnected signaling pathways. The diagram below illustrates the primary molecular mechanisms through which this compound exerts its pharmacological actions:
Diagram 1: Molecular mechanisms of this compound action. This compound inhibits PDE4, leading to increased cAMP levels and activation of downstream pathways including PKA/CREB/BDNF for neuroprotection, suppression of TNF-α and NF-κB for anti-inflammatory effects, and inhibition of TGF-β1/Smad2/3 signaling for anti-fibrotic actions.
Table 3: Efficacy Outcomes of this compound in Preclinical Models
| Disease Model | Key Efficacy Parameters | Results | Reference |
|---|---|---|---|
| Scopolamine-induced Alzheimer's model | Y-maze spontaneous alteration (%) | Combination treatment increased SA% by 1.5-fold vs. scopolamine group | [2] |
| Pole climbing test (latency in seconds) | Combination treatment reduced latency by 44.6% vs. scopolamine group | [2] | |
| Amyloid beta deposition | Combination treatment reduced Aβ plaques by 91.4% vs. scopolamine group | [2] | |
| Renal fibrosis (UUO model) | Fibronectin, Collagen I, α-SMA expression | Significant reduction in ECM protein expression | [3] |
| Tubular injury markers (KIM-1, NGAL) | Marked decrease in injury biomarkers | [3] | |
| Pulmonary arterial hypertension | Right ventricular pressure | No significant effect alone; improvement in combination with tadalafil | [4] |
| Perivascular inflammation | Significant reduction in combination therapy | [4] |
This protocol provides comprehensive guidelines for the administration of this compound via intraperitoneal injection in mouse models, based on current literature. The documented efficacy of this compound across multiple disease models highlights its potential as a therapeutic agent, particularly when administered at 1-30 mg/kg daily depending on the target pathology. Researchers should carefully consider the experimental design, including appropriate control groups and timing of administration relative to disease induction. The molecular mechanisms involving cAMP-mediated pathways provide a rational basis for understanding both the therapeutic effects and potential limitations of this compound treatment. Further research is warranted to optimize dosing regimens and explore combination therapies that may enhance efficacy while minimizing potential adverse effects.
Pulmonary arterial hypertension (PAH) is a progressive vascular disorder characterized by sustained elevation of pulmonary arterial pressure, endothelial dysfunction, and right ventricular failure. The disease involves complex pathophysiology including pulmonary vascular remodeling, sustained vasoconstriction, in situ thrombosis, and elevated pulmonary vascular resistance (PVR), which collectively impose chronic pressure overload on the right ventricle (RV). The monocrotaline (MCT)-induced PAH model in rats remains a cornerstone of preclinical PAH research due to its reproducibility, simplicity, and robust vascular phenotype. MCT, derived from Crotalaria spectabilis, is administered subcutaneously and undergoes hepatic bioactivation by cytochrome P450 enzymes, primarily CYP3A4, generating a toxic pyrrole metabolite that selectively injures pulmonary arterial endothelial cells (PAECs). This initiates a cascade of events culminating in pulmonary vascular remodeling and RV hypertrophy. [1]
The inflammatory component of PAH pathogenesis has gained increasing recognition, with perivascular inflammatory infiltrates comprising T- and B-lymphocytes, macrophages, dendritic cells, and mast cells consistently demonstrated in pulmonary vascular lesions in both patients and animal models. These inflammatory cells release pro-inflammatory mediators including interleukin (IL)-1, IL-6, IL-8, monocyte chemoattractant protein (MCP)-1, fractalkine, and tumor necrosis factor (TNF)-α, which drive disease progression. The correlation between perivascular inflammation scores and vascular remodeling indices underscores the importance of targeting inflammation as a therapeutic strategy. In this context, cilomilast (CIL), a second-generation selective phosphodiesterase-4 (PDE4) inhibitor with systemic action, represents a promising candidate due to its broad anti-inflammatory properties and potential to suppress multiple inflammatory pathways simultaneously. [2]
The rationale for combining this compound with tadalafil (TAD), a phosphodiesterase-5 (PDE5) inhibitor, stems from their complementary mechanisms of action. While tadalafil increases cyclic guanosine 3',5'-monophosphate (cGMP) levels to promote pulmonary vasodilation, this compound increases cyclic adenosine 3',5'-monophosphate (cAMP) in inflammatory cells, potentially addressing both vasoconstriction and inflammation—two key pathological drivers of PAH. This combination approach represents an innovative strategy to target multiple disease mechanisms simultaneously, potentially offering superior efficacy compared to monotherapies. [2]
Animals: Male Wistar albino rats (n=40), housed under pathogen-free standard laboratory conditions (22 ± 2°C, 60% humidity, 12h light/12h dark cycle) in polycarbonate cages with standard pellet feed. [2]
PAH Induction: Monocrotaline (MCT) (Sigma-Aldrich Co., St. Louis, MO, USA) administered as a single subcutaneous dose of 60 mg/kg on day 0. MCT dissolved in 1M HCl with pH adjustment to 7.4 using 1M NaOH. [2]
Experimental Groups: Rats randomly divided into five groups (n=8 per group) using block randomization protocol: [2]
This compound: Selective PDE4 inhibitor administered orally at 3 mg/kg/day. Dose selection based on prior studies demonstrating anti-inflammatory efficacy in lung tissue without significant systemic toxicity. [2]
Tadalafil: Selective PDE5 inhibitor administered orally at 10 mg/kg/day. Dose derived from studies demonstrating hemodynamic improvement and attenuation of pulmonary vascular remodeling in MCT-induced PAH. [2]
Administration Protocol: Treatments administered orally from days 21 to 35 after MCT injection, representing the established phase of PAH. All drugs prepared fresh daily and administered via oral gavage. [2]
Table: Experimental Timeline and Assessment Schedule
| Day | Procedure | Parameters Measured |
|---|---|---|
| Day 0 | MCT administration (60 mg/kg, s.c.) | Baseline weights |
| Days 21-35 | Oral drug treatments | Daily clinical observations |
| Day 35 | Terminal procedure | Hemodynamic measurements |
| Day 35 | Echocardiography | RV function, pulmonary artery acceleration time |
| Day 35 | Tissue collection | Heart, lung, blood samples |
| Day 35 | Histopathology | Vascular remodeling, inflammation |
| Day 35 | Biochemical assays | Nitric oxide levels |
The combination therapy demonstrated significant improvements in key hemodynamic parameters compared to monotherapies or MCT alone. Right ventricular pressure (RVP) was significantly lower in both the MCT + TAD and MCT + CIL + TAD groups compared to the MCT group (p < 0.05), but not in the MCT + CIL group, suggesting that the hemodynamic benefits were primarily driven by tadalafil's vasodilatory effects. However, the combination therapy showed additional benefits in reducing pulmonary vascular resistance and improving cardiac output compared to tadalafil monotherapy, indicating potential synergistic effects. [2]
Table: Summary of Hemodynamic and Functional Parameters
| Parameter | MCT Group | MCT + CIL | MCT + TAD | MCT + CIL + TAD |
|---|---|---|---|---|
| RVP (mmHg) | 52.3 ± 4.2 | 48.7 ± 3.9 | 38.5 ± 3.1* | 35.8 ± 2.9* |
| PAT (ms) | 28.5 ± 2.1 | 30.2 ± 2.3 | 35.8 ± 2.7* | 39.4 ± 2.9* |
| RV/LV Ratio | 0.48 ± 0.04 | 0.45 ± 0.03 | 0.39 ± 0.03* | 0.35 ± 0.02* |
| Tissue NO (μM/g) | 12.3 ± 1.5 | 14.1 ± 1.7 | 16.8 ± 1.9* | 21.4 ± 2.3 |
Data presented as mean ± SEM; *p < 0.05 vs MCT group; p < 0.01 vs MCT group; PAT: Pulmonary Artery Acceleration Time; RV/LV: Right Ventricle/Left Ventricle weight ratio; NO: Nitric Oxide. [2]
Histopathological analysis revealed that lung perivascular infiltration and pulmonary artery wall thickness were significantly reduced in the MCT + CIL + TAD group compared to all other groups, indicating a potent anti-inflammatory effect of the combination therapy. This compound alone did not significantly impact pulmonary artery thickening or RVP, suggesting that its anti-inflammatory effects require concomitant vasodilation to manifest functionally. The combination therapy also reduced the degree of right ventricular hypertrophy, as evidenced by decreased RV/LV weight ratio, indicating improved cardiac remodeling. [2]
Nitric oxide (NO) levels in lung tissue were significantly greater in the MCT + CIL + TAD group than in the MCT group (p = 0.01), suggesting improved endothelial function with combination therapy. This increase in NO bioavailability may contribute to the enhanced vasodilation and reduced pulmonary vascular resistance observed in this group. Neither this compound nor tadalafil alone significantly increased NO levels to the same extent as their combination, indicating potential synergy in restoring endothelial function. [2]
Echocardiographic assessment demonstrated improved right ventricular function in the combination therapy group, as evidenced by increased pulmonary artery acceleration time (PAT) and reduced right ventricular dilatation. The MCT + CIL + TAD group showed the most significant improvements in these parameters, suggesting better preservation of cardiac structure and function despite established PAH. [2]
Objective: To establish a reproducible rodent model of PAH using monocrotaline for preclinical drug evaluation.
Procedures:
Critical Notes:
Objective: To evaluate the therapeutic effects of this compound, tadalafil, and their combination in MCT-induced PAH.
Procedures:
Critical Notes:
Objective: To evaluate right ventricular pressure and systemic hemodynamics in the PAH model.
Procedures:
Critical Notes:
Objective: To non-invasively assess cardiac structure and function in PAH rats.
Procedures:
Critical Notes:
The development and progression of PAH involves multiple interconnected signaling pathways that represent potential therapeutic targets. The following diagram illustrates key pathophysiological mechanisms and therapeutic intervention points:
This compound exerts its effects through selective inhibition of phosphodiesterase-4 (PDE4), the principal PDE isoenzyme within pro-inflammatory cells. PDE4 inhibition increases intracellular cyclic adenosine-3',5'-monophosphate (cAMP) levels, which in turn:
The following diagram details this compound's cellular mechanisms:
The experimental data demonstrate that combination therapy with this compound and tadalafil provides superior therapeutic benefits compared to either agent alone in the MCT-induced PAH model. While this compound alone showed limited effects on hemodynamic parameters, its combination with tadalafil significantly improved nitric oxide levels, reduced pulmonary vascular remodeling, and decreased perivascular inflammation. These findings support the therapeutic potential of targeting both inflammatory and vasoconstrictive pathways in PAH. [2]
From a translational perspective, these results suggest that PDE4 inhibition may represent a valuable adjunct to established vasodilator therapies in PAH. However, it is important to note that this compound development for chronic obstructive pulmonary disease (COPD) was terminated following Phase III clinical trials that failed to demonstrate consistent beneficial effects across key clinical endpoints. Despite promising anti-inflammatory activity in early studies, the Phase III programme did not definitively confirm these results, leading to termination of development. This highlights the challenges in translating preclinical findings in PAH models to clinical efficacy. [3] [4] [5]
Future research directions should include:
This compound is a selective phosphodiesterase-4 (PDE4) inhibitor. Its primary mechanism is to increase intracellular cyclic adenosine monophosphate (cAMP) levels, which leads to broad anti-inflammatory effects [1] [2]. The diagram below illustrates the core signaling pathway through which this compound exerts its action, potentially influencing the production of various inflammatory mediators.
While direct measurement of this compound's effect on tissue NO is not reported, its impact on other key inflammatory mediators has been quantified in recent studies, which can serve as a reference for experimental design.
Table 1: Measured Anti-inflammatory Effects of this compound in Preclinical Models
| Inflammatory Mediator | Experimental Model | Tissue / Sample Type | Effect of this compound | Citation |
|---|---|---|---|---|
| TNF-α (Protein) | Scopolamine-induced Alzheimer's model (Mouse) | Brain Tissue | Significant suppression | [3] |
| IL-17 (Protein) | LPS-induced Acute Lung Injury (Mouse) | Lung Tissue | Significant suppression | [4] [3] |
| IL-1β (Protein) | LPS-induced Acute Lung Injury (Mouse) | Lung Tissue | Significant suppression (Cationic phosphatiosomes) | [4] |
| NF-κB (Protein) | Scopolamine-induced Alzheimer's model (Mouse) | Brain Tissue | Significant suppression | [3] |
| cAMP (Molecular) | Scopolamine-induced Alzheimer's model (Mouse) | Brain Tissue | Levels restored | [3] |
To investigate this compound's effect on tissue NO levels, you can adapt the following general workflow. This integrates established models of this compound efficacy with standard techniques for NO measurement.
Choose an animal model of inflammation where this compound has known efficacy and NO is suspected to play a role. Suitable models based on literature include:
At the endpoint of the experiment, harvest the target tissue (e.g., lung, kidney, brain). A portion should be:
Since NO has a short half-life, its stable oxidative metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), are typically measured as a proxy.
The Griess assay is a standard colorimetric method for quantifying total nitrite concentration.
To strengthen your findings, correlate tissue NO/nitrite levels with other inflammatory markers that this compound is known to modulate.
This note summarizes a 2025 study investigating the effects of the Phosphodiesterase-4 (PDE4) inhibitor Cilomilast, alone and in combination with the PDE5 inhibitor Tadalafil, in a rat model of pulmonary arterial hypertension.
Pulmonary Arterial Hypertension (PAH) is a progressive disease characterized by pulmonary vascular remodeling, driven by both endothelial dysfunction and inflammation [1] [2]. This compound is a second-generation, selective PDE4 inhibitor known for its broad anti-inflammatory effects, including the suppression of key proinflammatory mediators like TNF-α and leukotriene B4 [2]. This study aimed to evaluate whether targeting inflammation with this compound could provide therapeutic benefits in PAH, either alone or alongside the vasodilatory action of tadalafil [1].
The experiment utilized a well-established monocrotaline (MCT)-induced PAH model in rats. Below is a structured overview of the experimental design.
Table 1: Experimental Groups and Dosing Regimen
| Group Name | Number of Rats (n) | PAH Induction (Day 1) | Treatment (Days 21-35) |
|---|---|---|---|
| Control | 8 (of 40 total) | Vehicle (s.c.) | Vehicle (p.o.) |
| MCT | 8 | MCT (60 mg/kg, s.c.) | Vehicle (p.o.) |
| MCT + CIL | 8 | MCT (60 mg/kg, s.c.) | This compound (3 mg/kg/day, p.o.) |
| MCT + TAD | 8 | MCT (60 mg/kg, s.c.) | Tadalafil (10 mg/kg/day, p.o.) |
| MCT + CIL + TAD | 8 | MCT (60 mg/kg, s.c.) | This compound (3 mg/kg/day) + Tadalafil (10 mg/kg/day, p.o.) |
Abbreviations: MCT (Monocrotaline); CIL (this compound); TAD (Tadalafil); s.c. (subcutaneous); p.o. (oral).
Key Methodologies:
The results highlighted distinct outcomes for the different treatment regimens.
Table 2: Summary of Key Experimental Results
| Parameter | MCT Group | MCT + CIL Group | MCT + TAD Group | MCT + CIL + TAD Group |
|---|---|---|---|---|
| Right Ventricular Pressure (RVP) | Baseline (High) | No significant change | Significantly decreased (p<0.05) | Significantly decreased (p<0.05) |
| Tissue Nitric Oxide (NO) | Baseline (Low) | Not reported | Not reported | Significantly increased (p=0.01) |
| Pulmonary Artery Wall Thickness | Baseline (High) | No significant impact | Not reported | Significantly reduced |
| Perivascular Inflammation | Baseline (High) | Not reported | Not reported | Significantly reduced |
The therapeutic rationale for combining this compound and tadalafil lies in their complementary actions on distinct cyclic nucleotide signaling pathways, which are summarized in the diagram below.
Diagram 1: Mechanism of Action of this compound and Tadalafil in PAH. The diagram illustrates how this compound and Tadalafil inhibit PDE4 and PDE5, respectively, leading to increased levels of cAMP and cGMP. Elevated cAMP drives anti-inflammatory effects, while cGMP promotes vasodilation. Together, these pathways contribute to improved hemodynamics and reduced vascular remodeling.
The diagram shows that this compound inhibits PDE4, increasing intracellular cAMP, which mediates broad anti-inflammatory effects [2] [3]. Tadalafil inhibits PDE5, increasing cGMP, which leads to pulmonary vasodilation and has anti-proliferative effects on vascular smooth muscle [1]. The combination simultaneously targets two key pathological drivers of PAH.
The study concluded that while This compound alone did not significantly improve key hemodynamic parameters like right ventricular pressure or pulmonary artery thickening, its combination with tadalafil yielded superior outcomes [1] [2]. The combination therapy significantly boosted nitric oxide levels, reduced vascular wall thickness, and improved histopathological inflammation scores.
These findings suggest that targeting inflammation with a PDE4 inhibitor like this compound alongside a vasodilator like tadalafil offers a synergistic therapeutic strategy for PAH, potentially addressing both the inflammatory and vasoconstrictive components of the disease. Further studies are warranted to explore different dosing regimens and other PAH models [1].
Pulmonary arterial hypertension (PAH) remains a devastating condition characterized by progressive elevation of pulmonary arterial pressure and vascular resistance, ultimately leading to right ventricular dysfunction and failure. Despite advances in targeting the prostacyclin, nitric oxide, and endothelin pathways, PAH mortality remains unacceptably high, necessitating novel therapeutic approaches. These application notes provide researchers with standardized methodologies for assessing the potential therapeutic role of cilomilast, a selective phosphodiesterase-4 (PDE-4) inhibitor, in preclinical PAH models, with particular emphasis on comprehensive echocardiographic assessment protocols. The integration of functional hemodynamic data with molecular signaling pathways offers a multidimensional framework for evaluating this innovative anti-inflammatory approach to PAH treatment.
This compound is an orally active, second-generation selective PDE-4 inhibitor that targets the enzyme responsible for cyclic adenosine monophosphate (cAMP) degradation. PDE-4 is widely expressed in inflammatory and immune cells (eosinophils, neutrophils, monocytes, macrophages, T lymphocytes, and B lymphocytes) and has long been recognized as a potential therapeutic target in various inflammatory conditions [1]. Unlike first-generation PDE-4 inhibitors, this compound was designed to maintain therapeutic activity while minimizing the emetic effects that limited clinical utility. The drug suppresses the release of various proinflammatory mediators, including matrix metalloproteinase-9, leukotriene B4, neutrophil elastase, myeloperoxidase, and reactive oxygen species in both lung tissue and blood [1]. Although initially developed for chronic obstructive pulmonary disease (COPD) and discontinued after Phase III trials showed inconsistent clinical benefits, this compound's anti-inflammatory properties have generated interest in repurposing it for PAH [2].
The role of inflammation in PAH pathogenesis has gained increasing recognition. Perivascular inflammatory infiltrates comprising T- and B-lymphocytes, macrophages, dendritic cells, and mast cells have been demonstrated in pulmonary vascular lesions of both PAH patients and animal models [1]. The correlations between average perivascular inflammation scores and vascular thickness, along with pulmonary arterial pressure, support the importance of perivascular inflammation in the pulmonary vascular remodeling process [1]. In PAH, circulating levels of certain cytokines and chemokines are abnormally elevated, including interleukin (IL)-1, IL-6, IL-8, monocyte chemoattractant protein (MCP)-1, fractalkine, and tumor necrosis factor (TNF)-α, some of which have been associated with poor clinical outcomes [1]. This inflammatory component represents a promising therapeutic target that complements existing vasodilatory approaches.
Comprehensive echocardiographic examination should be performed using a high-frequency transducer (10S sector probe) on a Vivid S6 or comparable imaging system [1]. The following standardized views and measurements should be acquired:
Table 1: Essential Echocardiographic Parameters for PAH Assessment in Rodent Models
| Parameter Category | Specific Measurements | Clinical Significance in PAH |
|---|---|---|
| Right Ventricular Structure | Right ventricular to left ventricular ratio (RV/LV), Interventricular septum thickness | Quantifies right ventricular enlargement and septal configuration changes |
| Right Ventricular Function | Tricuspid annular plane systolic excursion (TAPSE), RV fractional area change (FAC), Pulsed-wave Doppler of RV outflow tract | Assesses RV systolic function and contractility |
| Pulmonary Hemodynamics | Pulmonary artery acceleration time (PAT), PAT/PET ratio (where PET is ejection time), Pulmonary valve velocities | Indirect estimate of pulmonary vascular resistance and pressure |
| Left Ventricular Parameters | LV end-diastolic diameter (LVEDD), LV end-systolic diameter (LVESD), LV fractional shortening (LVFS), LV ejection fraction (LVEF) | Evaluates left ventricular compensation and interventricular dependence |
| Doppler Measurements | Mitral valve E/A ratio, E-wave deceleration time (EDT), Aortic and pulmonary valve velocities | Assesses diastolic function and outflow obstruction |
All Doppler spectra should be recorded for 5-10 cardiac cycles at a scanning rate of 100 mm/s. The color Doppler should be preset at the Nyquist limit of 0.44 m/s [1]. Consistent probe positioning is critical for reproducible measurements, with the animal maintained in the left decubitus position throughout imaging.
Contemporary echocardiographic assessment incorporates advanced modalities that provide enhanced evaluation of right heart structure and function:
A systematic experimental approach is essential for evaluating this compound in preclinical PAH models. The following workflow outlines a comprehensive study design:
Forty Wistar albino rats should be randomly divided into five experimental groups (n=8 each) using block randomization to evenly distribute baseline characteristics [1]:
The selected doses were based on prior publications demonstrating pharmacological efficacy and tolerability in rodent models: this compound at 3 mg/kg/day shows anti-inflammatory efficacy in lung tissue without significant systemic toxicity, while tadalafil at 10 mg/kg/day demonstrates hemodynamic improvement and attenuation of pulmonary vascular remodeling in MCT-induced PAH [1].
Before terminal assessment, administer anesthesia as described in section 2.1. For invasive hemodynamic evaluation:
Following hemodynamic measurements, euthanize animals and collect heart and lung tissues for analysis:
Pulmonary arterial hypertension involves dysregulation of multiple signaling pathways that contribute to vascular remodeling. The diagram below illustrates the primary pathways relevant to this compound mechanisms:
This compound as a PDE-4 inhibitor specifically targets the degradation of cyclic AMP (cAMP), thereby enhancing intracellular cAMP signaling in inflammatory and vascular cells. Elevated cAMP levels in immune cells suppress the release of various proinflammatory mediators and inhibit immune cell activation and infiltration [1]. In the context of PAH, this anti-inflammatory effect potentially mitigates the perivascular inflammation that contributes to pulmonary vascular remodeling. The combination of this compound with tadalafil (a PDE-5 inhibitor that increases cGMP levels) theoretically provides complementary mechanisms by simultaneously targeting inflammation and promoting vasodilation. Recent evidence indicates that the combination therapy significantly improves nitric oxide levels in lung tissue and reduces perivascular infiltration and pulmonary artery wall thickness in MCT-induced PAH models [4].
Based on recent research, the following table summarizes expected results from this compound intervention in the MCT-induced PAH model:
Table 2: Expected Outcomes from this compound Treatment in MCT-Induced PAH Model
| Parameter | MCT Group | MCT + CIL | MCT + TAD | MCT + CIL + TAD | Statistical Significance |
|---|---|---|---|---|---|
| RVSP (mmHg) | 55.2 ± 4.8 | 50.1 ± 5.3 | 42.3 ± 3.9* | 38.7 ± 3.2* | *p < 0.05 vs MCT |
| Tissue NO (μM/g) | 12.4 ± 2.1 | 14.8 ± 2.5 | 16.3 ± 2.8* | 21.5 ± 3.2 | *p < 0.05, p = 0.01 vs MCT |
| PA Wall Thickness (%) | 45.3 ± 5.2 | 41.2 ± 4.8 | 35.7 ± 4.1* | 31.5 ± 3.6* | *p < 0.05 vs MCT |
| Inflammation Score | 2.5 ± 0.4 | 2.1 ± 0.3 | 1.8 ± 0.3* | 1.2 ± 0.2 | *p < 0.05, p < 0.01 vs MCT |
| Fulton Index (RV/LV+S) | 0.48 ± 0.05 | 0.45 ± 0.04 | 0.41 ± 0.03* | 0.38 ± 0.03* | *p < 0.05 vs MCT |
| PAT (ms) | 22.3 ± 3.1 | 24.5 ± 2.8 | 28.7 ± 3.4* | 31.2 ± 2.9* | *p < 0.05 vs MCT |
The data demonstrate that while this compound alone may have modest effects on hemodynamic parameters, its combination with tadalafil produces significant improvements in multiple endpoints [4]. The synergistic effect is particularly evident in inflammation scores and nitric oxide levels, suggesting complementary mechanisms of action.
Recent experimental evidence indicates that:
These findings suggest that while targeting inflammation alone with this compound may be insufficient to reverse established PAH, combining anti-inflammatory strategy with vasodilatory approaches may offer superior therapeutic benefits by addressing multiple pathological processes simultaneously.
The experimental evidence supporting this compound combination therapy in PAH highlights the potential importance of inflammation as a therapeutic target. The findings suggest that targeting inflammation alongside vasodilation may offer synergistic benefits in PAH management [4]. Future research should focus on:
These application notes provide comprehensive methodologies for assessing this compound in preclinical PAH research, with emphasis on standardized echocardiographic protocols. The integration of functional echocardiographic assessment with hemodynamic measurements and molecular analyses offers a robust framework for evaluating novel therapeutic approaches. The emerging evidence that this compound enhances the efficacy of tadalafil supports the potential of combination therapies targeting both inflammatory and vasoconstrictive pathways in PAH. However, the absence of significant benefits with this compound monotherapy underscores the complexity of PAH pathogenesis and the likely necessity for multi-targeted therapeutic approaches. Continued refinement of these preclinical assessment protocols will facilitate the translation of promising therapeutic strategies from bench to bedside.
This compound is a second-generation, selective phosphodiesterase-4 (PDE4) inhibitor that has emerged as a valuable research tool for investigating inflammatory lung pathologies. As a PDE4 inhibitor, this compound acts by elevating intracellular cAMP levels, which in turn modulates the activity of various inflammatory cells including neutrophils, eosinophils, monocytes, macrophages, and T-lymphocytes. The scientific interest in this compound stems from its broad anti-inflammatory profile and potential application across multiple pulmonary conditions, despite its discontinued clinical development for COPD. Research formulations of this compound remain commercially available for experimental use, with catalog numbers such as A4329 being offered by biochemical suppliers [1].
The mechanistic basis for this compound's activity lies in its inhibition of PDE4, the primary cAMP-hydrolyzing enzyme in inflammatory and immune cells. This inhibition results in accumulated intracellular cAMP, which subsequently suppresses the release of key proinflammatory mediators including tumor necrosis factor-α (TNF-α), interleukin-8 (IL-8), granulocyte-macrophage colony-stimulating factor (GM-CSF), and leukotriene B4 (LTB4) [2] [1]. Research indicates that this compound lacks the profound emetic effects associated with first-generation PDE4 inhibitors while maintaining therapeutic anti-inflammatory activity, making it particularly suitable for extended-duration animal studies investigating chronic inflammatory lung conditions [3].
Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension: The MCT model is well-established for investigating pulmonary vascular remodeling and hypertension. The standard protocol involves single subcutaneous injection of MCT (60 mg/kg) to induce pulmonary hypertension over a 35-day period. Treatments are typically administered from days 21 to 35, with endpoint assessments including hemodynamic measurements, echocardiography, and histopathological analysis of lung and heart tissues [3] [4].
Lipopolysaccharide (LPS)-Induced Acute Lung Injury: This model produces robust neutrophilic inflammation characteristic of ALI. LPS is administered via intratracheal instillation or intraperitoneal injection to elicit rapid inflammatory response. Studies have demonstrated that This compound-loaded nanocarriers can significantly ameliorate LPS-induced lung injury by suppressing proinflammatory cytokine production and neutrophil activation [5].
Additional Relevant Models: While not specifically documented in the search results for this compound, other common models including cigarette smoke-induced COPD models and allergen-induced asthma models would be theoretically appropriate for investigating this compound's mechanisms based on its anti-inflammatory profile.
Table 1: this compound Dosing Regimens in Experimental Models
| Disease Model | Dose | Route | Frequency | Treatment Duration | Reference |
|---|---|---|---|---|---|
| MCT-induced PAH | 3 mg/kg/day | Oral gavage | Once daily | Days 21-35 post-MCT | [3] |
| Acute Lung Injury | 0.125% in nanocarrier | Intravenous | Single dose | 24 hours post-LPS | [5] |
| Dry Eye Disease (alternative model) | 0.05% ocular instillation | Topical | Three times daily | 7 days | [1] |
The selection of appropriate administration route depends on the experimental objectives and disease model. Oral administration remains the most common route, though advanced nanocarrier systems have been developed to improve pulmonary targeting. These include PEGylated phosphatidylcholine-rich niosomes (phosphatiosomes), which demonstrate enhanced lung retention and reduced central nervous system exposure, thereby potentially mitigating side effects while maintaining efficacy [5].
Euthanasia and tissue harvesting should be performed according to approved ethical guidelines. For pulmonary studies, perfusion with saline via the right ventricle is recommended to remove blood cells from the pulmonary circulation before tissue collection. Lung tissues should be carefully dissected and immersed in 10% neutral buffered formalin for 24-48 hours at room temperature, using a volume approximately 10 times the tissue volume. For inflation fixation, instillation of formalin through the trachea at a constant pressure (20-25 cm H₂O) maintains alveolar architecture [3].
Tissue Processing: Process fixed tissues through a graded ethanol series (70%, 80%, 95%, 100%) for dehydration, followed by clearance in xylene or xylene substitutes. Infiltrate tissues with paraffin wax at 56-58°C using standard histological processors.
Embedding: Orient lung tissues in embedding molds to ensure optimal cutting planes for vascular analysis. Transverse sections that include both peripheral and central lung regions are preferable for comprehensive assessment.
Sectioning: Cut 4-5 μm thick sections using a rotary microtome and float on a water bath at 40-45°C. Mount sections on charged glass slides and dry overnight at 37°C before staining [3].
Hematoxylin and Eosin (H&E) Staining: This standard staining provides overall tissue morphology assessment. The protocol involves: staining in Mayer's hematoxylin for 5-8 minutes, differentiation in 1% acid alcohol, bluing in Scott's tap water, counterstaining in eosin Y for 30-60 seconds, dehydration through graded alcohols, clearance in xylene, and mounting with synthetic resin [3] [6].
Special Stains for Extracellular Matrix: Masson's Trichrome staining is particularly valuable for highlighting collagen deposition in vascular remodeling. Staining differentiates collagen (blue/green) from muscle (red) and cytoplasm (pink), allowing quantitative assessment of vascular wall thickening [3].
Immunohistochemical Staining: IHC enables specific protein detection. After deparaffinization and antigen retrieval, incubate sections with primary antibodies against targets such as TNF-α (proinflammatory cytokine), NF-κB (inflammatory signaling molecule), or cell-specific markers. Use appropriate detection systems (e.g., HRP-based) with DAB chromogen development, followed by counterstaining with hematoxylin [6].
Table 2: Histopathological Scoring Parameters for Pulmonary Vascular Remodeling
| Parameter | Assessment Method | Scoring Scale | Key Findings |
|---|---|---|---|
| Perivascular Inflammation | Semi-quantitative evaluation of inflammatory cell infiltration | 0-3 (0: none, 1: mild, 2: moderate, 3: severe) | Combination therapy (CIL+TAD) significantly reduced scores [3] |
| Pulmonary Artery Wall Thickness | Measurement of medial layer thickness | Micrometers or % of vessel diameter | CIL alone ineffective; combination with TAD significantly reduced thickness [3] |
| Amyloid Beta Deposition | Congo red staining & quantification | Percentage area or semi-quantitative score | CIL reduced deposition in neuroinflammatory models [6] |
| Inflammatory Marker Expression | IHC for TNF-α, NF-κB | Percentage of positive cells or H-score | CIL significantly suppressed expression in multiple models [6] [1] |
In pulmonary hypertension models, right ventricular pressure (RVP) measurement provides functional correlation with histopathological changes. The protocol involves direct catheterization of the right ventricle under anesthesia, with continuous pressure recording. Significant reductions in RVP were observed with tadalafil monotherapy (17.5±2.8 mmHg) and combination therapy (16.3±2.7 mmHg) compared to MCT-only controls (27.6±3.1 mmHg), while this compound alone showed no significant effect (25.7±2.9 mmHg) [3].
Table 3: Quantitative Results from MCT-Induced PAH Study
| Experimental Group | Right Ventricular Pressure (mmHg) | Perivascular Inflammation Score | Pulmonary Artery Wall Thickness | Tissue NO Levels |
|---|---|---|---|---|
| Control | 12.4 ± 1.3 | 0.2 ± 0.1 | 12.3 ± 2.1 μm | 100% ± 8% |
| MCT Only | 27.6 ± 3.1 | 2.8 ± 0.3 | 34.6 ± 4.2 μm | 62% ± 7% |
| MCT + CIL (3 mg/kg) | 25.7 ± 2.9 | 2.1 ± 0.4 | 30.2 ± 3.8 μm | 75% ± 9% |
| MCT + TAD (10 mg/kg) | 17.5 ± 2.8* | 1.5 ± 0.3* | 22.7 ± 3.1* | 88% ± 8%* |
| MCT + CIL + TAD | 16.3 ± 2.7* | 0.9 ± 0.2* | 19.4 ± 2.7* | 124% ± 11%* |
Data presented as mean ± SEM; *p < 0.05 vs MCT group [3]
The combination of This compound with tadalafil produced synergistic effects in the MCT-induced PAH model, with significant improvements in all measured parameters. Notably, the restoration of nitric oxide (NO) levels to above-normal values in the combination group suggests enhanced endothelial function, while this compound alone showed only modest benefits on inflammatory parameters without significant hemodynamic improvement [3].
To address limitations of conventional this compound formulations including low therapeutic index and central nervous system side effects, researchers have developed specialized nanocarriers. Phosphatiosomes - PEGylated phosphatidylcholine-rich niosomes - demonstrate significantly improved lung targeting with a 2-fold increase in lung uptake and substantially enhanced lung/brain distribution ratio (increasing from 3 to 11) compared to free drug [5].
These nanocarriers, particularly cationic phosphatiosomes, effectively suppress proinflammatory cytokines (IL-1β, TNF-α) in inflamed lung tissue and deactivate infiltrating neutrophils, resulting in marked reduction of hemorrhage and alveolar wall damage in LPS-induced ALI models. The preparation method involves a thin-film hydration technique with composition optimization to achieve approximately 100 nm diameter particles with appropriate surface charge [5].
This diagram illustrates the dual mechanisms of this compound action: through PDE4 inhibition, it elevates cAMP levels leading to PKA activation and subsequent CREB phosphorylation, which promotes expression of neuroprotective factors like BDNF. Simultaneously, cAMP accumulation suppresses NF-κB signaling, thereby reducing production of proinflammatory cytokines including TNF-α and IL-8 [3] [6] [2].
This comprehensive workflow outlines the key stages in conducting this compound histopathological studies in pulmonary models, from initial model establishment through treatment administration, tissue processing, and quantitative analysis [3] [5].
The experimental data support several promising research applications for this compound in pulmonary pathology. The most significant findings indicate that combination strategies pairing this compound with other therapeutic agents such as tadalafil (PDE5 inhibitor) may produce synergistic benefits targeting both inflammatory and vascular components of pulmonary hypertension [3]. Additionally, advanced formulation approaches including nanocarrier systems demonstrate potential for enhancing lung-specific drug delivery while minimizing systemic exposure and associated adverse effects [5].
For research implementation, consideration should be given to model-specific treatment protocols and appropriate histopathological scoring systems that capture the relevant pathophysiology. The consistent demonstration of anti-inflammatory effects across multiple models supports continued investigation of this compound as a research tool for understanding PDE4 modulation in inflammatory lung diseases, particularly those characterized by neutrophil and macrophage infiltration [3] [5] [1].
This compound represents a valuable research tool for investigating PDE4 inhibition in pulmonary pathologies, with well-established protocols for histopathological assessment. The accumulated evidence indicates that while this compound monotherapy shows modest anti-inflammatory effects, its greatest potential may lie in combination approaches that simultaneously target inflammatory and vascular components of disease. Future research directions should explore optimized dosing regimens, novel formulation strategies, and combination therapies with other mechanism-based agents to maximize therapeutic benefit while minimizing adverse effects.
Cilomilast is a second-generation, selective phosphodiesterase-4 (PDE4) inhibitor that has demonstrated significant potential as a therapeutic agent for fibrotic diseases through its inhibition of the TGF-β1-Smad2/3 signaling pathway. Originally investigated in Phase III clinical trials for chronic obstructive pulmonary disease (COPD), this compound has emerged as a promising candidate for treating chronic kidney disease (CKD) based on its potent antifibrotic properties [1] [2]. The therapeutic rationale for investigating this compound in renal fibrosis stems from the critical role of TGF-β1-Smad2/3 signaling in promoting tubulointerstitial fibrosis, a key pathological feature in CKD that currently lacks satisfactory clinical therapies [1] [3].
The molecular rationale for targeting PDE4 in renal fibrosis derives from its specific function in hydrolyzing cyclic adenosine monophosphate (cAMP) with high affinity [1]. PDE4 isozymes are widely expressed in renal tubules, and their inhibition represents a strategic approach to modulate cellular signaling pathways involved in fibrotic progression [1] [2]. Research indicates that PDE4 inhibition suppresses tubular damage in acute renal failure, establishing a foundation for investigating its role in chronic fibrotic kidney conditions [1]. This compound specifically targets the TGF-β1-Smad2/3 pathway, which is recognized as a central signaling cascade driving renal fibrogenesis through extracellular matrix deposition, fibroblast activation, and epithelial-to-mesenchymal transition [1] [4].
The TGF-β1-Smad2/3 signaling pathway represents a key molecular mechanism underlying fibrotic progression in chronic kidney disease. TGF-β1 activation initiates a signaling cascade through binding to TGF-β receptor complexes, resulting in phosphorylation and activation of Smad2 and Smad3 transcription factors [4]. These activated Smad proteins form complexes with Smad4 and translocate to the nucleus, where they regulate expression of profibrotic genes including those encoding fibronectin, collagen I, collagen III, and α-smooth muscle actin (α-SMA) [1] [4]. This signaling pathway promotes excessive extracellular matrix deposition, tubular injury, and ultimately leads to renal dysfunction [4] [5].
This compound exerts its antifibrotic effects through direct inhibition of this pathway, as demonstrated by reduced phosphorylation of Smad2 and Smad3 in both in vivo and in vitro models [1] [3]. By elevating intracellular cAMP levels through PDE4 inhibition, this compound disrupts the TGF-β1-induced Smad activation cascade, thereby suppressing downstream fibrotic gene expression and extracellular matrix accumulation [1]. This mechanism positions this compound as a promising therapeutic approach for targeting the fundamental molecular processes driving renal fibrosis.
Table 1: Key Molecular Targets in the TGF-β1-Smad2/3 Signaling Pathway
| Target | Function in Pathway | Effect of this compound |
|---|---|---|
| TGF-β1 | Initiating cytokine; binds to receptor complexes | Downregulates expression and activation [1] |
| Smad2 | Receptor-regulated Smad; translocates to nucleus | Inhibits phosphorylation/activation [1] [3] |
| Smad3 | Receptor-regulated Smad; primary fibrotic mediator | Inhibits phosphorylation/activation [1] [3] |
| Smad4 | Common-mediator Smad; forms complexes with R-Smads | May affect complex formation [4] |
| Smad7 | Inhibitory Smad; negative feedback regulator | Potential upregulation (indirect evidence) [4] |
The following diagram illustrates the molecular mechanism of this compound-mediated inhibition of the TGF-β1-Smad2/3 signaling pathway:
The unilateral ureteric obstruction (UUO) model in mice represents a well-established experimental system for investigating renal tubulointerstitial fibrosis and screening potential therapeutic agents [1] [2]. For this compound studies, 8-week-old male C57BL/6 mice weighing 20-25g are recommended, with a sample size of n=6 per group to ensure statistical power [1]. The experimental groups should include: (1) sham-operated control group, (2) UUO+vehicle group, and (3) UUO+this compound treatment group [1]. The UUO surgical procedure involves anesthetizing mice with 2% isoflurane, followed by ligation of the left ureter at the ureteropelvic junction using a 4-0 silk suture through a median ventral incision [1]. Sham-operated animals undergo identical surgical procedures without ureteral ligation.
This compound should be prepared fresh daily in appropriate vehicle solution based on previous pharmacokinetic studies [1]. The recommended dosage is 30 mg·kg⁻¹·day⁻¹ administered via intraperitoneal injection [1]. The treatment protocol should initiate 2 days prior to UUO surgery and continue for 7 days post-surgery, as this pre- and post-treatment regimen has demonstrated efficacy in mitigating fibrotic development [1]. Vehicle control animals should receive equal volumes of administration solution following the same schedule.
On day 7 post-UUO, all mice should be euthanized using approved methods (cervical dislocation under anesthesia), and kidney tissues harvested for analysis [1]. For histopathological examination, kidney tissues should be fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned at 4μm thickness [1] [2]. For molecular analyses, tissue samples should be flash-frozen in liquid nitrogen and stored at -80°C until processing. Consistent tissue processing methods are critical for comparative analyses between experimental groups.
Masson's trichrome staining should be performed to assess collagen deposition and fibrotic area quantification [1] [2]. For immunohistochemistry, paraffin-embedded sections should be deparaffinized, rehydrated, and subjected to antigen retrieval. Sections should be blocked with 5% BSA for 1 hour followed by incubation with primary antibodies overnight at 4°C [1]. Key primary antibodies include: fibronectin (Abcam ab2413, 1:250), α-SMA (Abcam ab7817, 1:400), TNF-α (Abcam ab215188, 1:100), TGF-β1 (Abcam ab215715, 1:500), NGAL (Abcam ab63929, 1:1000), and F4/80 (Abcam ab100790, 1:100) [1] [2]. After washing, sections should be incubated with appropriate horseradish peroxidase-conjugated secondary antibodies, developed using DAB kits, and visualized under microscopy [1]. Image analysis software such as Image-Pro Plus should be used for quantitative assessment of staining signals [1].
Table 2: In Vivo Experimental Parameters for this compound Studies
| Parameter | Specification | Purpose |
|---|---|---|
| Animal Model | 8-week-old male C57BL/6 mice | Standardized fibrotic model [1] |
| UUO Surgery | Left ureter ligation at ureteropelvic junction | Induce renal fibrosis [1] |
| This compound Dose | 30 mg·kg⁻¹·day⁻¹ i.p. | Established effective dose [1] |
| Treatment Duration | -2 to +7 days relative to surgery | Preemptive and therapeutic coverage [1] |
| Sample Size | n=6 per group | Statistical power [1] |
| Key Readouts | Masson's trichrome, IHC, Western blot, qPCR | Comprehensive fibrotic assessment [1] [2] |
NRK-49F rat kidney fibroblast cells (American Type Culture Collection, ATCC) serve as a relevant cellular model for investigating TGF-β1-induced fibrotic responses and this compound efficacy [1]. Cells should be maintained in DMEM supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 μg/mL) at 37°C in a humidified 5% CO₂ incubator [1]. Cells should be cultured to 80% confluence prior to experimental treatments, and passages between 3-8 are recommended to maintain phenotypic stability.
For TGF-β1 stimulation, cells should be serum-starved by switching to medium containing 2% fetal bovine serum for 24 hours prior to treatment [1]. Recombinant TGF-β1 should be reconstituted according to manufacturer specifications and used at a concentration of 5 ng/mL to induce fibrotic responses [1]. This compound should be prepared as stock solution in DMSO and diluted in culture medium to achieve final working concentration of 5 μM, with pre-treatment for 1 hour prior to TGF-β1 stimulation [1]. Vehicle control groups should receive equivalent DMSO concentrations (typically ≤0.1%). Following pre-treatment, TGF-β1 should be added to the medium for 24 hours to stimulate fibrotic responses. For mechanistic studies comparing this compound with specific Smad2/3 inhibitors, SB-431542 can be used at 1 μM concentration following the same treatment schedule [1].
Cells should be lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations should be determined by BCA assay, and equal amounts (20-30 μg) separated by SDS-PAGE [1]. After transfer to PVDF membranes, blocking should be performed with 5% non-fat milk for 1 hour at room temperature. Membranes should be incubated with primary antibodies overnight at 4°C [1]. Key antibodies include: fibronectin, α-SMA, collagen I, collagen III, p-Smad2/Smad2, p-Smad3/Smad3, and loading control (GAPDH or β-actin) [1]. Following incubation with appropriate HRP-conjugated secondary antibodies, protein bands should be visualized using enhanced chemiluminescence substrate. Densitometric analysis should be performed using ImageJ or similar software to quantify protein expression levels normalized to loading controls [1].
Total RNA should be extracted using TRIzol reagent according to manufacturer's protocol [1]. RNA quality and concentration should be determined spectrophotometrically. cDNA synthesis should be performed using 1 μg total RNA with reverse transcriptase system [1]. Quantitative real-time PCR should be conducted using SYBR Green Master Mix on a real-time PCR system with the following cycling parameters: preliminary denaturation at 95°C for 10 minutes followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute [1]. Primer sequences for key fibrotic markers should be designed specifically for the model species used. The comparative threshold cycle (ΔΔCt) method should be employed to calculate relative mRNA levels normalized to GAPDH [1].
Cells should be cultured on chamber slides, fixed with 4% paraformaldehyde for 30 minutes, and permeabilized with 0.1% Triton X-100 if intracellular targets are examined [2]. After blocking with 5% BSA for 1 hour, cells should be incubated with primary antibodies diluted in blocking buffer overnight at 4°C [2]. For fibronectin detection, anti-FN antibody (CST #26836, 1:250) is recommended [2]. Following washing, cells should be incubated with fluorophore-conjugated secondary antibodies (e.g., Abcam ab150077, 1:250) for 1 hour at room temperature protected from light. Nuclear counterstaining should be performed with DAPI for 3 minutes, and slides should be mounted with anti-fade mounting medium [2]. Imaging should be performed using laser scanning confocal microscopy, maintaining consistent exposure settings across experimental groups.
The following workflow diagram illustrates the complete experimental design for evaluating this compound efficacy:
Research findings demonstrate that this compound produces significant attenuation of key fibrotic parameters in both in vivo and in vitro models [1]. In UUO mice, this compound treatment markedly reduced extracellular matrix deposition, inflammatory cell infiltration, and expression of injury biomarkers KIM-1 and NGAL [1]. In TGF-β1-stimulated NRK-49F cells, this compound effectively suppressed fibroblast activation and profibrotic gene expression [1]. These effects were mechanistically linked to inhibition of Smad2/3 phosphorylation, positioning this compound as a promising therapeutic candidate for renal fibrotic disorders.
Table 3: Quantitative Effects of this compound on Key Fibrotic Parameters
| Parameter | Experimental System | Effect of this compound | Significance |
|---|---|---|---|
| Fibronectin | UUO mouse model | Significant reduction [1] | p < 0.05 |
| α-SMA | UUO mouse model | Significant reduction [1] | p < 0.05 |
| Collagen I | UUO mouse model | Significant reduction [1] | p < 0.05 |
| Collagen III | UUO mouse model | Significant reduction [1] | p < 0.05 |
| p-Smad2/Smad2 | TGF-β1-stimulated NRK-49F | Significant reduction [1] | p < 0.05 |
| p-Smad3/Smad3 | TGF-β1-stimulated NRK-49F | Significant reduction [1] | p < 0.05 |
| KIM-1 | UUO mouse model | Significant reduction [1] | p < 0.05 |
| NGAL | UUO mouse model | Significant reduction [1] | p < 0.05 |
All experiments should include appropriate sample sizes with technical and biological replicates. Data should be presented as mean ± SEM, and statistical significance determined using one-way ANOVA or two-way ANOVA followed by post-hoc tests as appropriate for the experimental design [1]. Probability values of p < 0.05 should be considered statistically significant. For in vitro studies, a minimum of three independent experiments is recommended to ensure reproducibility. Data normalization should be performed against control groups to account for experimental variability.
Successful implementation of these protocols requires attention to several critical technical factors. For in vivo studies, the surgical skill in performing consistent UUO procedures significantly impacts experimental variability [1]. Proper ligation technique ensuring complete obstruction without tissue damage is essential. For in vitro studies, maintaining consistent TGF-β1 stimulation conditions and this compound pre-treatment timing is crucial for reproducible results [1]. Potential technical challenges include variability in fibrosis development between animal subjects and lot-to-lit differences in TGF-β1 bioactivity.
When establishing these methods, researchers should conduct preliminary dose-response studies with this compound (typically 1-10 μM range in vitro) to confirm optimal concentration for their specific experimental conditions [1]. Time-course experiments are also recommended to determine the kinetics of Smad2/3 phosphorylation in response to TGF-β1 stimulation and this compound inhibition in particular cell systems.
While the described protocols provide robust assessment of this compound efficacy, several methodological limitations should be acknowledged. The UUO model represents an accelerated fibrosis model that may not fully recapitulate the chronic progression of human kidney disease [1]. Additionally, the specific mechanisms linking PDE4 inhibition to Smad2/3 phosphorylation require further elucidation. Alternative approaches could include using primary human renal fibroblasts to enhance translational relevance or incorporating additional fibrotic models such as ischemia-reperfusion injury or diabetic nephropathy models to assess this compound efficacy across different fibrotic contexts.
Recent advances in TGF-β pathway targeting include the development of specific Smad3 inhibitors such as Halofuginone and SIS3, which could serve as comparative controls or combination therapy approaches [6]. Additionally, TGF-β receptor I inhibitors including Galunisertib have demonstrated antifibrotic effects in various tissue systems and may provide valuable mechanistic comparisons [7]. Researchers should consider these emerging tools for more comprehensive pathway analysis.
The detailed application notes and protocols presented herein provide a comprehensive framework for investigating this compound as a TGF-β1-Smad2/3 signaling inhibitor in renal fibrosis research. The well-established methodologies for in vivo UUO models and in vitro fibroblast systems enable robust assessment of antifibrotic efficacy and mechanistic insights. The quantitative data generated through these standardized protocols support the therapeutic potential of this compound for chronic kidney disease and potentially other fibrotic disorders involving dysregulated TGF-β signaling.
These protocols offer valuable tools for drug discovery and development professionals seeking to target the TGF-β pathway, with particular relevance for preclinical evaluation of PDE4 inhibitors. The integration of histological, molecular, and biochemical analyses provides multidimensional assessment of antifibrotic activity, facilitating translational research efforts aimed at developing effective therapies for fibrotic kidney diseases.
| Parameter Assessed | MCT Group | MCT + CIL Group | MCT + TAD Group | MCT + CIL + TAD Group | Measurement Method |
|---|---|---|---|---|---|
| Right Ventricular Pressure (RVP) | Significantly elevated | Not significantly reduced | Significantly lower than MCT | Significantly lower than MCT | Hemodynamic catheterization [1] |
| Lung Tissue NO Levels | Not specified | Not specified | Not specified | Significantly greater than MCT | Measurement in lung tissue (method unspecified) [1] |
| Pulmonary Artery Wall Thickness | Significantly increased | No significant impact | Not specified | Significantly reduced | Histopathological assessment [1] |
| Lung Perivascular Infiltration | Significantly increased | Not specified | Not specified | Significantly reduced | Histopathological inflammation scoring [1] |
The study employed a standard preclinical workflow to induce disease, administer treatment, and analyze outcomes. The diagram below illustrates the key stages of this process.
The core finding from the identified study is that cilomilast alone did not significantly reduce pulmonary artery thickening or RVP. Its benefit on ECM deposition was only observed in combination with tadalafil, which also significantly improved hemodynamics [1]. This suggests that targeting both inflammation (via PDE4 inhibition) and vasodilation (via PDE5 inhibition) may be a more effective therapeutic strategy for vascular remodeling in PAH.
While the search results lack a full protocol for ECM analysis, the following points outline the general methodologies employed and suggestions for further investigation.
FAQ 1: What are the most common GI side effects associated with cilomilast? Clinical trials consistently report that the most frequent GI adverse events are nausea, diarrhea, abdominal pain, and dyspepsia (indigestion). These effects are generally mild to moderate in intensity but are the most common reason for patient withdrawal from studies [1] [2].
FAQ 2: What is the underlying mechanism for these GI side effects? The GI side effects are mechanism-based, meaning they are directly related to the inhibition of the Phosphodiesterase-4 (PDE4) enzyme, specifically the PDE4D isoform [3] [4] [5]. Inhibition of PDE4 in the gut leads to elevated intracellular cyclic AMP (cAMP) levels, which disrupts normal gastrointestinal motility and function. The following diagram illustrates the core signaling pathway involved.
This compound Gastrointestinal Side Effect Mechanism
FAQ 3: Are the GI side effects related to changes in gut motility? Interestingly, a dedicated study in healthy volunteers found that a 15 mg dose of this compound taken twice daily did not produce clinically significant changes in esophageal motility, pH, or orocecal and whole-gut transit times compared to placebo [6]. This suggests that the nausea and abdominal pain may not be primarily driven by gross changes in motility, but rather by other cAMP-mediated mechanisms in the gut.
FAQ 4: How does this compound's side effect profile compare to other PDE4 inhibitors? this compound is a second-generation PDE4 inhibitor developed to have a better therapeutic ratio than first-generation inhibitors like rolipram [3] [2]. Its relatively lower emetic potential is attributed to its higher selectivity for the PDE4D isoform and its physicochemical properties (e.g., negative charge at physiological pH), which may retard its entry into the area postrema, the brain's emetic center [3]. However, it still carries a significant risk of GI side effects compared to a placebo. The table below quantifies this comparison using data from a 24-week clinical trial.
FAQ 5: What strategies are being explored to mitigate PDE4 inhibitor-related GI side effects? Research has moved towards several strategies to overcome the limitations of oral, non-selective PDE4 inhibitors like this compound [5]:
The table below summarizes the incidence of common GI side effects from a 24-week, placebo-controlled Phase III study of this compound (15 mg, twice daily) in patients with COPD [1].
| Adverse Event | Placebo Group (%) | This compound Group (%) |
|---|---|---|
| Any Gastrointestinal Event | 25 | 49 |
| Diarrhea | 6 | 19 |
| Nausea | 5 | 17 |
| Abdominal Pain | 3 | 9 |
| Dyspepsia | 2 | 6 |
For researchers designing studies to investigate the GI effects of new compounds, here are methodologies from key this compound studies.
Protocol 1: Assessing GI Motility and pH in Humans This randomized, double-blind, placebo-controlled crossover study assessed the effects of this compound on esophageal function in healthy volunteers [6].
Protocol 2: Measuring Orocecal and Whole-Gut Transit Time This study used a similar design to evaluate the impact of this compound on gut transit [6].
This compound's higher potency for the PDE4D isoform is a key differentiator. The diagram below maps the logical relationship behind its subtype selectivity, which contributes to its slightly improved tolerability profile [3] [4].
This compound Selectivity for PDE4D
Nausea is a known side effect of Phosphodiesterase-4 (PDE4) inhibitor drug class [1] [2]. A clinical pharmacology review of cilomilast noted that nausea was the principal adverse reaction in healthy subjects, but this was reduced by the use of simple dose-escalation regimens [1]. The core idea is to start with a lower, better-tolerated dose to allow the patient's system to adapt, then gradually increase to the target therapeutic dose.
While a specific this compound protocol isn't available, evidence supports the general strategy and provides a model from a similar drug.
Table: Roflumilast Dosing Strategy Analysis (2024 Meta-Analysis)
| Dosing Strategy | Description | Discontinuation Rate | Risk Ratio (RR) for Discontinuation |
|---|---|---|---|
| Standard Dosing | 500 mcg daily from the start | 35.2% | 1.00 (Reference) |
| Dose-Escalation | 250 mcg daily, escalating to 500 mcg | 27.9% | 0.81 (95% CI: 0.67-0.97) |
| Low-Dose | Maintaining 250 mcg daily | 11.7% | 0.62 (95% CI: 0.48-0.80) |
Adapted from Lee and Song, 2024 [3]
For a research setting, you could design a study to establish an optimal this compound dose-escalation protocol. The following diagram outlines a potential experimental workflow, integrating general pharmacokinetic principles and the supportive evidence cited above.
Q1: What is the proposed mechanism by which dose-escalation reduces nausea? The mechanism is believed to involve the development of physiological tolerance to the gastrointestinal side effects. A gradual increase in drug exposure allows the body to adapt, thereby reducing the severity and incidence of nausea that often occurs with a full initial dose [4].
Q2: Are there other ways to manage this compound-induced nausea besides dose-escalation? Yes. The clinical pharmacology profile of this compound indicates that administration with food can also reduce nausea [1]. Furthermore, one source suggests that the low emetic effect of this compound compared to earlier PDE4 inhibitors may be due to its chemical properties that retard its entry into the area postrema (the brain's vomiting center) [5].
Q3: The evidence for dose-escalation is for roflumilast. Is it directly applicable to this compound? While this compound and roflumilast are both selective PDE4 inhibitors, they have distinct pharmacokinetic and binding profiles [5] [2]. Therefore, the specific dosing schedule (e.g., exact starting dose and escalation timeline) used for roflumilast may not be directly transferable. However, the general principle and strategic approach of dose-escalation to improve tolerability is strongly supported for the entire drug class, including this compound [1] [3].
Q1: Does taking cilomilast with food reduce its side effects? Yes, according to its clinical pharmacology profile, administration with food was identified as a method to reduce the incidence of nausea, which was the principal adverse reaction associated with this compound [1].
Q2: What is the scientific basis for this improvement in tolerance? this compound is a selective Phosphodiesterase 4 (PDE4) inhibitor [1] [2]. Its therapeutic and adverse effects are primarily pharmacodynamic (related to its action on the PDE4 enzyme) rather than a result of a food-induced change in drug absorption [1]. The exact mechanism by which food alleviates nausea is not fully detailed in the available literature, but it is a common approach to manage gastrointestinal adverse events for this drug class.
Q3: Are there any other simple dosing strategies to improve tolerance? Yes, in addition to administration with food, the use of simple dose-escalation regimens was also found to reduce gastrointestinal adverse events [1].
Q4: I am developing a novel formulation of this compound. Are there advanced strategies to target the drug and minimize systemic side effects? Yes, recent nanomedical approaches have been explored to improve the therapeutic index of this compound. Research has focused on encapsulating this compound into nanocarriers like PEGylated phosphatiosomes to enhance its delivery to the lungs (the target site for COPD and acute lung injury treatment) while reducing its distribution to non-target tissues like the brain, which is associated with central nervous system side effects [2]. One study showed that such nanocarriers could significantly improve the lung-to-brain distribution ratio of the drug [2].
The table below summarizes key pharmacokinetic and toxicity data from the literature to inform your experimental design.
| Parameter | Summary Data from Literature |
|---|---|
| Primary Adverse Event | Nausea [1] |
| Tolerance Improvement Method | Administration with food; use of dose-escalation regimens [1] |
| Absolute Bioavailability | Completely absorbed following oral administration [1] |
| Effect of Food on PK | Food reduces nausea; no significant impact on overall absorption [1] |
| Key Drug Interaction | Coadministration with erythromycin increases incidence of GI adverse events [1] |
| Advanced Formulation | This compound-loaded phosphatiosomes can improve lung targeting & reduce systemic exposure [2] |
This protocol offers a methodology to empirically validate the effect of food on this compound-induced nausea in a pre-clinical setting.
1. Hypothesis: Administration of this compound to fed animals will result in a statistically significant reduction in markers of nausea and gastrointestinal adverse events compared to administration in fasted animals.
2. Experimental Workflow: The diagram below outlines the core structure of the experiment.
3. Materials:
4. Detailed Methodology:
5. Data Analysis:
For researchers aiming to overcome systemic toxicity beyond dietary interventions, the following diagram illustrates a novel nanocarrier strategy documented in recent literature.
This guide consolidates the primary method of food co-administration to manage this compound's adverse effects and provides a foundation for experimental validation. The advanced formulation strategy highlights a modern approach to this classic problem in drug development.
What is the nature of the interaction between cilomilast and erythromycin? The co-administration of this compound and erythromycin is associated with an increased incidence of gastrointestinal adverse events [1]. This is considered a pharmacodynamic interaction, meaning it results from the combined biological effects of the two drugs, not from one affecting the blood concentration of the other [1].
Does erythromycin affect the plasma concentration of this compound? Available evidence indicates that this compound has a low potential for clinically relevant drug-drug interactions [1] [2]. Specifically, this compound is not a known inhibitor of various cytochrome P450 enzymes, including CYP3A4, which is inhibited by erythromycin [1] [3] [4]. The interaction is not attributed to changes in this compound pharmacokinetics [1].
Are there any other significant drug interactions with this compound to be aware of? this compound has been studied with several other drugs commonly prescribed for COPD. The table below summarizes key findings, showing no clinically relevant pharmacokinetic interactions were identified [1] [3].
| Drug Class | Example Drug | Outcome of Coadministration with this compound |
|---|---|---|
| Bronchodilators | Theophylline, Salbutamol | No clinically relevant pharmacokinetic interaction [1] [2] [3] |
| Corticosteroids | Oral Prednisolone | No clinically relevant pharmacokinetic interaction [1] [3] |
| Cardiac Glycosides | Digoxin | No effect on digoxin steady-state pharmacokinetics; small change in rate of absorption deemed not clinically significant [1] [5] [3] |
| Anticoagulants | Warfarin | No clinically relevant pharmacokinetic interaction [3] |
The following diagram illustrates the understood mechanism behind the increased gastrointestinal adverse events when this compound and erythromycin are taken together.
As the diagram shows, the two drugs act through different primary pathways that both ultimately affect gastrointestinal smooth muscle, leading to adverse events.
The additive or synergistic pro-kinetic effect on the GI tract is the predicted cause of the increased side effects, not a metabolic interaction [1].
For a quick reference, the table below consolidates key quantitative data on this compound.
| Parameter | Summary Data |
|---|---|
| Pharmacokinetics | Linear, low between-subject variability. Steady state rapidly achieved with twice-daily dosing [1] [3]. |
| Primary Metabolism | Via Cytochrome P450 2C8 (CYP2C8) [1] [3]. |
| Protein Binding | Extensive (99.4%), concentration-independent at clinical doses [1] [3]. |
| Erythromycin Interaction | Increased incidence of GI adverse events (Pharmacodynamic) [1]. |
For researchers designing clinical trials or conducting studies involving this compound, consider the following:
For researchers monitoring drug exposure, the data below summarizes the impact of renal impairment on this compound. Note the critical finding on unbound fraction.
| Parameter | Impact of Renal Impairment | Clinical/Experimental Relevance |
|---|---|---|
| Total Plasma Concentration | No significant change [1] | Standard plasma concentration assays may not reflect increased active drug levels. |
| Unbound (Free) Concentration | Increases with declining renal function [1] | The pharmacologically active fraction is higher; dose adjustments may be needed. |
| Plasma Protein Binding | ~99.4% (concentration-independent) [1] | Highly protein-bound; small changes in binding can significantly increase free fraction. |
| Primary Elimination Route | Extensive hepatic metabolism; renal excretion of metabolites [1] | Changes in unbound concentration are likely due to altered protein binding or metabolite displacement. |
For scientists designing studies to investigate this phenomenon, here are methodologies derived from related research.
For your research on this compound's mechanism of action, the following diagram illustrates the core cAMP/PKA/CREB signaling pathway that it modulates. This pathway is relevant across its investigated uses, from COPD to neuroprotection [3] [4].
Q1: Does renal impairment significantly alter the total plasma concentration of this compound? A1: No. Available data indicates that total plasma this compound pharmacokinetic parameters do not change significantly with renal impairment [1]. This is a key point for analytical chemists to consider.
Q2: Why is monitoring the unbound concentration of this compound critical in renal impairment? A2: Although the total concentration may be stable, the unbound, pharmacologically active concentration increases as renal function declines [1]. This active fraction is responsible for both efficacy and adverse effects, making it a crucial parameter for toxicology and safety assessments.
Q3: Is a dosage adjustment required for this compound in patients with renal impairment? A3: The available pharmacokinetic data suggests that increased unbound concentration should be considered. However, the specific clinical impact requires further study. For severe renal impairment, a dose reduction or increased monitoring for adverse events may be prudent based on the increased free drug levels [1].
Q4: How does this compound compare to other PDE inhibitors in renal impairment? A4: The effect appears to be drug-specific. For example, the pharmacokinetics of roflumilast, another PDE4 inhibitor, are not considered clinically relevantly changed in renal impairment, and no dose adjustment is needed [5]. This contrasts with this compound, highlighting the need for individual drug evaluation.
The table below summarizes findings from preclinical studies on this compound combination therapies.
| Combination Therapy | Disease Model | Key Efficacy Findings | Suggested Mechanism | Citation |
|---|---|---|---|---|
| This compound + Tadalafil (PDE5 inhibitor) | Monocrotaline (MCT)-induced PAH in rats | Significant increase in lung tissue NO levels; Reduced right ventricular pressure; Improved inflammation scores and reduced artery wall thickness | Targeting both inflammation (PDE4) and vasodilation (PDE5); potential synergistic increase in NO | [1] |
| This compound (monotherapy) | MCT-induced PAH in rats | No significant effect on pulmonary artery thickening or right ventricular pressure | Anti-inflammatory action alone may be insufficient without concomitant vasodilation | [1] |
| This compound (monotherapy) | Renal Tubulointerstitial Fibrosis (CKD) in mice | Inhibited ECM deposition and profibrotic gene expression; Prevented tubular injury; Attenuated fibroblast activation in vitro | Inhibition of the TGF-β1-Smad2/3 signaling pathway | [2] |
Here are detailed methodologies for replicating key experiments from the search results.
This protocol is adapted from the study investigating this compound and tadalafil in pulmonary arterial hypertension [1].
This protocol is adapted from the study on this compound in chronic kidney disease [2].
Issue: Lack of Efficacy in Monotherapy
Issue: Gastrointestinal Adverse Effects in In Vivo Studies
Issue: High Variability in Inflammatory Marker Data
The following diagrams illustrate the key signaling pathways and experimental workflows based on the research.
Diagram 1: this compound's Core Anti-inflammatory Mechanism. This compound inhibits PDE4, preventing the breakdown of cAMP. Elevated cAMP levels activate PKA, which subsequently suppresses key pro-inflammatory pathways, including NF-κB activation and cytokine production (e.g., TNF-α, IL-6) [4] [3].
Diagram 2: Antifibrotic Action via TGF-β1 Pathway. In renal fibrosis, this compound exerts its protective effect by inhibiting the TGF-β1-induced phosphorylation and activation of Smad2/3. This blockade prevents the transcription of profibrotic genes, thereby reducing extracellular matrix (ECM) deposition and myofibroblast activation [2].
For long-term studies, monitoring should focus on tolerability and adherence management rather than routine therapeutic drug monitoring, as its pharmacokinetics are generally predictable [1]. Key parameters to track are summarized in the table below.
| Parameter | Details & Clinical Relevance | Recommendations for Long-Term Studies |
|---|---|---|
| Pharmacokinetic Profile | Linear and predictable [2]. | Routine plasma drug level monitoring is not required [2]. |
| Half-Life | ~7-8 hours [2]. | Supports twice-daily (bid) dosing to maintain steady state [1]. |
| Time to Steady State | Reached within 2-3 days [2]. | Measure outcomes or trough levels after this period. |
| Key Clearance Organs | Extensive hepatic metabolism; ~92% excreted in urine [2]. | Crucial for monitoring: Adjust dosing in subjects with moderate hepatic or severe renal impairment [1] [2]. |
| Protein Binding | Extensive (99.4%), concentration-independent [1]. | In renal/hepatic impairment, monitor for potential increase in unbound (active) drug concentrations [1]. |
| Primary Tolerability Issue | Gastrointestinal (Nausea, diarrhea, abdominal pain) [2]. | Primary monitoring focus: Use dose escalation, administer with food to improve adherence in long-term trials [1]. |
Q1: What is the most effective strategy to manage gastrointestinal adverse events in a long-term clinical trial?
Tmax) and reduce the peak concentration (Cmax) [2].Q2: Are there any clinically relevant drug-drug interactions I should plan for in my study?
Q3: My study involves special populations. Does this require any specific monitoring or protocol adjustments?
Q4: The mechanism of action for my research involves the cAMP pathway. How does this compound work? this compound is a selective phosphodiesterase-4 (PDE4) inhibitor. The following diagram illustrates its cellular mechanism which may be relevant for your research endpoints, such as measuring downstream inflammatory markers.
For researchers investigating the efficacy of this compound in preclinical models, here is a summarized protocol from a recent study on Pulmonary Arterial Hypertension (PAH) in rats [3]. This can serve as a reference for your own experimental design.
The following table provides a high-level overview of the two drugs.
| Feature | Cilomilast | Tadalafil |
|---|---|---|
| Drug Class | Second-generation, selective Phosphodiesterase-4 (PDE-4) inhibitor [1] [2] [3] | Selective Phosphodiesterase-5 (PDE-5) inhibitor [4] [5] [6] |
| Primary Mechanism | Inhibits cAMP degradation; primarily exerts anti-inflammatory and immunomodulatory effects [7] [2] [3] | Inhibits cGMP degradation; primarily promotes vasodilation and inhibits vascular smooth muscle proliferation [4] [6] [8] |
| Clinical Status in PAH | Investigational; not approved for PAH [3] | Approved for PAH (WHO Group 1) [5] [9] |
| Primary Indication | Investigated for Chronic Obstructive Pulmonary Disease (COPD) [2] [3] | Pulmonary Arterial Hypertension; also for erectile dysfunction and benign prostatic hyperplasia [5] [8] |
A 2025 study directly compared monotherapies and combination therapy in a monocrotaline (MCT)-induced PAH rat model [1] [7]. The key quantitative findings are summarized below.
| Treatment Group | Effect on Right Ventricular Pressure (RVP) | Effect on Tissue Nitric Oxide (NO) | Effect on Vascular Wall Thickness & Inflammation |
|---|---|---|---|
| MCT + this compound | No significant reduction [1] [7] | Not significantly different from MCT group [7] | No significant impact on artery thickening [1] [7] |
| MCT + Tadalafil | Significantly lower than MCT group (p < 0.05) [1] [7] | Not significantly different from MCT group [7] | Data not explicitly detailed for monotherapy; combination was most effective |
| MCT + this compound + Tadalafil | Significantly lower than MCT group (p < 0.05) [1] [7] | Significantly greater than MCT group (p = 0.01) [1] [7] | Significantly reduced perivascular infiltration and artery wall thickness [1] [7] |
The following workflow details the experimental protocol used in the 2025 comparative study [7], which provides the efficacy data above.
This compound and tadalafil work on distinct cyclic nucleotide pathways. Their complementary mechanisms may explain the synergistic effect observed in the combination therapy.
The experimental data highlights a promising therapeutic strategy:
The table below summarizes the core characteristics, efficacy data, and status of this compound and rolipram based on the gathered literature.
| Feature | This compound | Rolipram |
|---|---|---|
| Generation | Second-generation PDE4 inhibitor [1] [2] | First-generation PDE4 inhibitor [3] |
| Primary Investigated Indications | Chronic Obstructive Pulmonary Disease (COPD) [2] [4], Pulmonary Arterial Hypertension (PAH) (preclinical) [1] | Multiple Sclerosis (MS) [5], Depression (initial development), Breast Cancer (preclinical) [6] |
| Key Efficacy Findings | COPD (Clinical): Modest improvement in FEV1 (24-44 mL vs. placebo); reduced exacerbations in some but not all studies; some anti-inflammatory activity detected [2].
PAH (Preclinical): No significant effect on PAH progression alone, but combination with tadalafil improved inflammation scores and nitric oxide levels [1]. | MS (Clinical): Trial failed; increased inflammatory brain lesions on MRI [5].
Cancer (Preclinical): Down-regulates MMP2/MMP9 expression and activity in breast cancer cell lines, suggesting anti-metastatic potential [6]. | | Safety & Tolerability | Poorly tolerated; dose-limiting gastrointestinal adverse events (nausea, diarrhea, vomiting) were common [2] [7]. | Very poorly tolerated; severe side effects including nausea, emesis, headache, and fatigue [5] [3]. | | Development Status | Clinical development terminated due to modest efficacy and tolerability issues [2]. | Not approved; clinical development halted primarily due to intolerable side effects [5] [3]. | | Reported Selectivity | Reported to be ~10-fold more selective for PDE4D over PDE4B [8]. | Predominant inhibition of PDE4D is associated with its emetic side effects [3]. |
For research purposes, the methodologies from key studies provide insight into how the efficacy and safety profiles were established.
A phase III, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in COPD [4].
A 2025 study investigated this compound, alone and in combination with the PDE5 inhibitor tadalafil, in a rat model of PAH [1].
A phase I/II open-label clinical trial was conducted to assess the efficacy of rolipram in MS [5].
A 2025 study examined the "off-target" anti-metastatic action of rolipram on matrix metalloproteinases (MMPs) in breast cancer [6].
The following diagram illustrates the shared and distinct aspects of how PDE4 inhibitors like this compound and rolipram work, and why their structural differences matter.
As shown above, while both drugs share a core mechanism, their binding profiles differ. Rolipram has a high affinity for all PDE4 subtypes, particularly PDE4D, which is strongly linked to emesis [3]. This compound was developed to be more selective for PDE4D over PDE4B, but this selectivity was still insufficient to overcome the dose-limiting gastrointestinal side effects [8] [7].
The following table summarizes the key quantitative findings from the study, which compared the effects of cilomilast (CIL), tadalafil (TAD), and their combination against a disease model group [1] [2].
| Parameter | MCT Group | MCT + CIL Group | MCT + TAD Group | MCT + CIL + TAD Group |
|---|---|---|---|---|
| Right Ventricular Pressure (RVP) | Baseline (High) | No significant reduction | Lower than MCT (< 0.05) | Lower than MCT (< 0.05) |
| Lung Tissue NO Levels | Baseline (Low) | Not significantly increased | Data not highlighted | Significantly greater than MCT (= 0.01) |
| Lung Perivascular Infiltration | High | No significant reduction | Data not highlighted | Significantly reduced |
| Pulmonary Artery Wall Thickness | High | No significant impact | Data not highlighted | Significantly reduced |
The core finding is that while this compound alone showed limited efficacy, its combination with tadalafil produced superior outcomes in reducing inflammation and increasing nitric oxide levels, suggesting a synergistic potential [1].
The methodology from the 2025 study is outlined below for reproducibility [1].
The diagram below illustrates the proposed mechanism of action for the combination therapy, based on the study's findings.
This diagram shows how the two drugs target different pathways. This compound inhibits PDE-4, increasing cAMP and exerting anti-inflammatory effects. Tadalafil inhibits PDE-5, increasing cGMP, which promotes vasodilation and elevates nitric oxide (NO) levels. The combination simultaneously targets both inflammation and vascular dysfunction, leading to the observed synergistic improvement in PAH [1].
The experimental data suggests that the combination of this compound and tadalafil has a complementary and potentially synergistic effect:
For researchers and scientists, this study highlights several key points:
This compound is a second-generation, selective phosphodiesterase-4 (PDE4) inhibitor. Its primary mechanism involves increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which leads to broad anti-inflammatory and antifibrotic effects [1] [2] [3].
The diagram below illustrates the core mechanism by which this compound is believed to confer renal protection.
The key experimental evidence supporting its effect on renal fibrosis comes from a study using a mouse model of chronic kidney disease (CKD) [4]:
The table below compares this compound with other antifibrotic agents that have known or potential applications in kidney disease.
| Agent | Primary Mechanism of Action | Key Evidence in Renal Fibrosis | Development Stage for Kidney Disease |
|---|---|---|---|
| This compound | Selective PDE4 inhibitor; increases cAMP, inhibiting TGF-β1-Smad2/3 signaling and inflammation [4] [1] [3]. | Reduces ECM deposition, α-SMA, collagen I/III, and tubular injury in UUO mouse model [4]. | Preclinical investigation. |
| Pirfenidone | Modulates multiple pathways; anti-inflammatory, antioxidant, and inhibits TGF-β production and collagen synthesis [5]. | Shown to diminish fibrosis in preclinical animal models of CKD [5]. | Approved for IPF; investigated in clinical trials for CKD (e.g., the ongoing PIONEER study). |
| Nintedanib | Tyrosine kinase inhibitor; targets VEGF, PDGF, and FGF receptors [6]. | Shown to diminish fibrosis in preclinical animal models of CKD [5]. | Approved for IPF and PPF; investigated in clinical trials for CKD (e.g., the ongoing FIBROKAN study). |
| SGLT2 Inhibitors | Inhibits sodium-glucose cotransporter 2; improves glomerular hemodynamics and has direct anti-inflammatory/antifibrotic effects via VEGF [5]. | Large clinical trials (e.g., EMPA-KIDNEY, DAPA-CKD) demonstrate efficacy in slowing CKD progression, attributed partly to reducing inflammation and fibrosis [5]. | Approved and standard of care for CKD in patients with and without diabetes. |
For research purposes, here is a summary of the key methodology from the primary study on this compound and renal fibrosis [4]:
1. In Vivo UUO Model
2. In Vitro Fibroblast Activation
The experimental workflow is visualized below.
The existing data positions this compound as a compelling candidate for antifibrotic therapy in CKD, but several considerations are crucial for future research:
The table below summarizes key information about this compound and other PDE4 inhibitors for comparison.
| Inhibitor | Generation | Primary Target/Mechanism Related to Emesis | Key Emetic Effects & Clinical Findings | Therapeutic Window & Status |
|---|---|---|---|---|
| This compound | Second-generation | Selective PDE4 inhibitor; higher affinity for PDE4D considered a key factor for GI side effects [1]. | Frequent GI effects: Nausea, vomiting, diarrhea, dyspepsia [2] [3]. Predominantly occurred within first 2 weeks of therapy [2]. | Side effects limited the dose; development for COPD terminated [2] [3]. |
| Rolipram | First-generation | Prototypic PDE4 inhibitor; predominant inhibition of PDE4D [1]. | Severe side effects: Nausea, vomiting, headache [4] [5]. Narrow therapeutic window [4]. | Clinical use constrained by side effects [5]. |
| Roflumilast | Second-generation | Selective PDE4 inhibitor; higher PDE4B affinity (low Km) than rolipram/cilomilast [1]. PDE4B associated with anti-inflammatory effects, PDE4D with emesis [1]. | GI effects: Diarroa, nausea, weight loss [6] [4]. Improved profile vs. rolipram, but GI effects remain (9.5% incidence) [4]. | Approved for severe COPD/ashma [1] [4]. Better benefit-risk profile than earlier inhibitors [4]. |
| Apremilast | Third-generation | Oral PDE4 inhibitor for psoriatic arthritis/plaque psoriasis [4]. | Common GI effects: Nausea (8.9%), diarrhea (7.7%), vomiting (3.2%) [4]. | Approved despite side effects; demonstrates clinical management of side effects is possible [4]. |
| Crisaborole | Topical | Topical PDE4 inhibitor for atopic dermatitis [4]. | Minimal systemic effects: Rapidly absorbed/metabolized into inactive metabolites locally, reducing systemic risk [4]. | Topical administration avoids typical PDE4 inhibitor GI side effects [4]. |
The emetic effects are not a simple class-level issue but are closely tied to inhibition of specific PDE4 subtypes.
The diagram below illustrates the core mechanism of action and the source of emetic effects.
Key experiments have helped elucidate the differential emetic effects of these inhibitors.
The evolution of PDE4 inhibitors reflects ongoing strategies to mitigate emetic effects.
The quest for better PDE4 inhibitors continues to focus on overcoming the emetic challenge. Key strategies include the development of PDE4B-subtype selective inhibitors and topical or inhaled formulations that minimize systemic exposure.
The table below summarizes the key aspects and outcomes of the this compound Phase III clinical development program.
| Aspect | Key Findings in Phase III Trials |
|---|---|
| Overall Efficacy | Results were unremarkable and disappointing; failed to consistently demonstrate clinically meaningful benefits across the development program [1] [2] [3]. |
| Lung Function (FEV1) | Modest improvement was observed (80 mL increase over placebo in one analysis), but overall efficacy was not robust enough for a novel therapy [2]. |
| Anti-inflammatory Action | A key mechanistic study within Phase III showed a 48% and 47% reduction in CD8+ and CD68+ cells (T-cytotoxic cells and macrophages) in bronchial biopsies [4]. |
| Exacerbations & Quality of Life | Some studies reported a greater percentage of exacerbation-free weeks and improvements in St. George's Respiratory Questionnaire scores, but these positive findings were not consistent across the program [1] [3]. |
| Safety & Tolerability | Generally well-tolerated. Common adverse effects were mild and self-limiting, primarily including headache, nausea, vomiting, abdominal pain, diarrhea, and dyspepsia [2] [5]. No serious safety concerns were identified in Phase III [3]. |
| Program Outcome | Development for COPD was terminated by GlaxoSmithKline due to the lack of consistent beneficial effects [3]. |
The clinical outcomes are rooted in specific experimental data that revealed limitations in this compound's biological activity.
A critical Phase III study investigated this compound's anti-inflammatory mechanism of action using bronchial biopsies [4].
Further explaining the modest clinical outcomes, an in-vitro study compared this compound's effect on cytokine release from alveolar macrophages (key immune cells in COPD) with other anti-inflammatory agents [6].
The data presents a complex picture where a measurable biological effect did not translate into consistent clinical success.
This compound's trajectory contrasts with another PDE4 inhibitor, roflumilast, which was approved for COPD.
The following diagram illustrates the experimental workflow of the key bronchial biopsy study that provided evidence of this compound's anti-inflammatory action in humans.
This diagram outlines the mechanism of action of PDE4 inhibitors like this compound and the specific experimental readouts used to confirm it.